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  • Product: 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole
  • CAS: 142231-17-2

Core Science & Biosynthesis

Foundational

Comprehensive Pharmacokinetic Profiling of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole: A Technical Blueprint for Isoxazole Scaffold Evaluation

Executive Summary The 1,2-oxazole (isoxazole) heterocycle is a privileged scaffold in medicinal chemistry, frequently leveraged for its metabolic stability and diverse pharmacological applications, ranging from anti-infl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-oxazole (isoxazole) heterocycle is a privileged scaffold in medicinal chemistry, frequently leveraged for its metabolic stability and diverse pharmacological applications, ranging from anti-inflammatory to antimicrobial activities [1]. However, the specific substitution pattern of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole (herein referred to as PPEO ) introduces significant lipophilicity. As a Senior Application Scientist, I have designed this whitepaper to serve as an authoritative, step-by-step guide to the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) profiling of PPEO. This guide moves beyond standard protocols, emphasizing the causality behind experimental design and establishing self-validating workflows required for regulatory compliance.

Structural Rationale & In Silico ADME Projections

Before initiating wet-lab experiments, computational predictions establish the baseline parameters for assay design. The chemical architecture of PPEO features a rigid 1,2-oxazole core flanked by a phenyl group at C5 and a highly flexible 2-phenylethyl aliphatic linker at C3.

Causality in Design: The dual aromatic systems drastically increase the partition coefficient (LogP 4.5). While high lipophilicity drives excellent passive gastrointestinal absorption, in silico tools (e.g., SwissADME) flag critical liabilities: a high volume of distribution (Vd), poor aqueous solubility, and a high probability of Cytochrome P450 (CYP) inhibition—specifically CYP2C9 and CYP3A4, which are common off-targets for lipophilic isoxazole derivatives[2]. These projections dictate the necessity for a highly sensitive bioanalytical method and rigorous in vitro clearance assays.

Self-Validating Bioanalytical Methodology (LC-MS/MS)

To accurately quantify PPEO in biological matrices (plasma, urine, microsomes), a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method must be developed.

Step-by-Step Methodology & Causality
  • Matrix Aliquoting & Quenching: Aliquot 50 µL of the biological sample into a 96-well plate.

  • Internal Standard Integration: Add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., PPEO-d5 at 100 ng/mL).

    • Causality & Self-Validation: Adding the SIL-IS at the very first step creates a self-validating system. Any subsequent volumetric loss during extraction or matrix-induced ion suppression during electrospray ionization (ESI) affects the analyte and SIL-IS equally. The constant peak area ratio ensures absolute quantification accuracy, a strict requirement under the [3].

  • Protein Precipitation (PPT): Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 minutes.

    • Causality: Formic acid shifts the pH to disrupt drug-protein binding, ensuring total recovery of the highly protein-bound PPEO. The cold organic solvent precipitates plasma proteins that would otherwise foul the LC column and cause severe ion suppression.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 column (50 x 2.1 mm, 1.7 µm). Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • MS/MS Detection: Utilize positive Electrospray Ionization (+ESI) with Multiple Reaction Monitoring (MRM) to isolate the specific precursor-to-product ion transitions for PPEO.

Compliance Check: The method must demonstrate a coefficient of variation (CV) < 15% (or < 20% at the Lower Limit of Quantification, LLOQ) to meet [4].

Bioanalytical_Workflow N1 1. Plasma Sample Collection & Quenching N2 2. SIL-IS Addition (Self-Validation) N1->N2 Prevent degradation N3 3. Protein Precipitation (Matrix Removal) N2->N3 Normalize matrix effects N4 4. LC-MS/MS MRM Quantification N3->N4 Enhance S/N ratio N5 5. ICH M10 / FDA Data Compliance N4->N5 Generate PK metrics

Fig 1: Self-validating LC-MS/MS bioanalytical workflow for PPEO quantification in plasma matrices.

In Vitro ADME Profiling Workflows

In vitro assays isolate specific physiological mechanisms to predict in vivo clearance and absorption bottlenecks.

A. Metabolic Stability (Microsomal Incubations)
  • Protocol: Incubate 1 µM of PPEO with Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 1 mg/mL protein concentration. Initiate the reaction by adding the cofactor NADPH. Aliquot and quench the reaction at 0, 15, 30, 45, and 60 minutes.

  • Causality: This assay isolates Phase I oxidative metabolism. Given the 2-phenylethyl aliphatic linker on PPEO, rapid hydroxylation is anticipated. The calculated intrinsic clearance ( CLint​ ) is used to predict in vivo hepatic clearance via well-stirred liver models.

B. Permeability & Efflux (Caco-2 Monolayers)
  • Protocol: Seed Caco-2 cells on transwell polycarbonate inserts. Once confluent (TEER > 300 Ω⋅cm2 ), dose PPEO (10 µM) to the apical chamber (for A-to-B transport) and basolateral chamber (for B-to-A transport). Sample receiver chambers at 1 and 2 hours.

  • Self-Validation: The assay is validated concurrently using reference compounds (propranolol for high permeability, atenolol for low permeability). If the efflux ratio ( Papp(B−A)​/Papp(A−B)​ ) is > 2, PPEO is flagged as a substrate for efflux transporters like P-glycoprotein (P-gp), which can severely limit oral bioavailability [5].

In Vivo Pharmacokinetic Profiling & NCA

Moving from isolated cells to whole organisms requires careful formulation to ensure data integrity.

Step-by-Step Methodology
  • Animal Model: Utilize male Sprague-Dawley rats (n=6 per group). Animals must be jugular vein-cannulated. Causality: Cannulation allows for stress-free serial blood sampling, preventing stress-induced physiological changes (e.g., altered cardiac output) from skewing the PK data.

  • Intravenous (IV) Dosing (2 mg/kg): Formulate PPEO in a cosolvent system (10% DMSO / 40% PEG400 / 50% Saline). Causality: PPEO's poor aqueous solubility necessitates cosolvents to prevent precipitation in the bloodstream, ensuring the entire dose is systemically available to accurately calculate absolute Clearance (Cl) and Volume of Distribution (Vd).

  • Oral (PO) Dosing (10 mg/kg): Formulate as a homogeneous suspension in 0.5% Methylcellulose / 0.1% Tween 80.

  • Sampling: Collect 200 µL of blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Process to plasma and analyze via the validated LC-MS/MS method.

Quantitative Data Presentation

The following table summarizes the Non-Compartmental Analysis (NCA) parameters typical for a highly lipophilic isoxazole derivative like PPEO:

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Physiological Significance
Cmax​ (ng/mL) 1,450 ± 120850 ± 95Peak systemic exposure.
Tmax​ (h) 0.083 (First sampling)2.5 ± 0.5Indicates moderate absorption rate.
AUC0−∞​ (h*ng/mL) 4,200 ± 31011,550 ± 850Total systemic exposure.
Clearance (L/h/kg) 0.47N/AModerate hepatic extraction ratio.
Vdss​ (L/kg) 3.2N/AExtensive tissue distribution (LogP driven).
Half-life ( t1/2​ ) (h) 4.8 ± 0.65.2 ± 0.8Governed by the balance of Vd and Cl.
Bioavailability (%F) 100% (Reference)55%Limited by hepatic first-pass metabolism.

Population Pharmacokinetics (PopPK) & Scaling

Following preclinical NCA, the concentration-time data is integrated into a Population PK (PopPK) mathematical model.

Causality: While NCA provides average parameters, PopPK modeling quantifies inter-individual variability and identifies specific covariates (e.g., body weight, specific CYP expression levels). As mandated by the [6], this mathematical framework is essential for allometric scaling from preclinical species to human dose prediction. It ensures that when PPEO moves into Phase I clinical trials, therapeutic individualization can be achieved safely[7].

PK_Modeling InVitro In Vitro ADME (Microsomes, Caco-2) InVivo In Vivo PK (IV & PO Dosing) InVitro->InVivo Clearance prediction NCA Non-Compartmental Analysis (NCA) InVivo->NCA Concentration-Time data PopPK Population PK Modeling NCA->PopPK Covariate integration Human Human Dose Prediction PopPK->Human Allometric scaling

Fig 2: Translational pharmacokinetic modeling pathway from in vitro ADME to human PopPK prediction.

References

  • Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) / ICH URL:[Link]

  • Population Pharmacokinetics Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: Frontiers in Chemistry URL:[Link]

  • New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity Source: PubMed Central (PMC) URL:[Link]

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Exploratory

Crystal structure analysis of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole and its Analogs A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Prea...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole and its Analogs

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Preamble: Navigating the Landscape of Structural Chemistry

In the field of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the fundamental determinant of its biological activity. For professionals in drug development, understanding this architecture is paramount for designing potent, selective, and safe therapeutics. Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the absolute structure of small molecules, providing a definitive blueprint of bond connectivity, stereochemistry, and conformation.[1][2]

This guide provides a comprehensive walkthrough of the process of crystal structure analysis, tailored for researchers and scientists. While a public crystal structure for the specific target molecule, 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole, is not available at the time of this writing, this document will provide the complete, field-proven workflow for its determination. We will detail the necessary steps from synthesis and crystallization to data analysis and interpretation.

To illustrate the analytical portion of this guide, we will use the published crystallographic data of a closely related analog, 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole , as a working example.[3][4] This allows us to demonstrate the power of structural analysis on a real-world dataset, providing insights that are directly translatable to the target molecule once its crystals are obtained.

Part 1: The Foundation - Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins long before the X-ray diffractometer. It starts with the synthesis of a pure compound and the meticulous art of growing single crystals.

Synthesis of 3,5-Disubstituted 1,2-Oxazoles

The 1,2-oxazole (or isoxazole) scaffold is a privileged heterocycle in drug discovery, appearing in molecules with anti-inflammatory, antiviral, and anticancer properties.[3][5] A common and effective route to a compound like 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole involves the cyclization of a propynone oxime precursor.

Illustrative Synthetic Protocol (General Method):

  • Precursor Synthesis: React an appropriate chalcone (e.g., 1,4-diphenylbut-2-en-1-one) with hydroxylamine hydrochloride to form the corresponding oxime.

  • Cyclization: The critical step involves the intramolecular cyclization of the propynone oxime. This can be catalyzed by various reagents. For instance, gold(III) chloride (AuCl₃) has been shown to be an effective catalyst for this transformation at room temperature.[3]

  • Purification: Following the reaction, the crude product must be purified to near-absolute homogeneity, as impurities can severely inhibit crystallization. Column chromatography over silica gel is the standard method. The choice of eluent (e.g., a hexane/ethyl acetate gradient) is determined empirically using thin-layer chromatography (TLC).

The Art and Science of Crystallization

Crystallization is a process of purification and self-assembly where molecules transition from the disordered state of a solution to a highly ordered, three-dimensional lattice.[6] The quality of the resulting crystal directly impacts the quality of the diffraction data and, ultimately, the final structure.

Scientist's Note: The goal is to achieve a state of slow, controlled supersaturation. Rapid precipitation or "crashing out" leads to polycrystalline powder or poorly ordered microcrystals, which are unsuitable for SC-XRD. Patience and methodical screening are key.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble when hot and poorly soluble when cold.[6] Screen a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone, and mixtures thereof) to find the best candidate.

  • Dissolution: Place a small amount of the purified compound (5-10 mg) in a clean, small-volume vial (e.g., a 2 mL glass vial). Add the chosen solvent dropwise while gently heating (e.g., on a hot plate at low temperature) and swirling until the solid is completely dissolved.[7] Aim to use the minimum amount of hot solvent necessary to create a saturated solution.[6]

  • Slow Cooling & Evaporation: Once dissolved, loosely cap the vial (to allow for very slow evaporation) and set it aside in a vibration-free location. Allowing the solution to cool slowly to room temperature over several hours or days is often effective.[7] For enhanced control, the vial can be placed in an insulated container (like a beaker filled with cotton wool) to further slow the cooling rate.[7]

  • Alternative Methods: If slow evaporation fails, other techniques like vapor diffusion or solvent layering can be employed.[8] In vapor diffusion, a concentrated solution of the compound in a low-volatility solvent is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8]

G cluster_prep Preparation cluster_process Process cluster_outcome Outcome Purified_Compound Start with Pure Compound Solvent_Screen Select Optimal Solvent Purified_Compound->Solvent_Screen Dissolve Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolve Filter Hot Filtration (Optional) Removes Insoluble Impurities Dissolve->Filter Cool Allow Slow Cooling (Undisturbed) Filter->Cool Grow Crystal Growth Cool->Grow Spontaneous Nucleation No_Crystals No Crystals Form Cool->No_Crystals Induce Induce Nucleation (Seed Crystal or Scratching) Induce->Grow Harvest Harvest & Dry Single Crystals Grow->Harvest Poor_Crystals Poor Quality Crystals Grow->Poor_Crystals Re_dissolve Re-dissolve & Retry No_Crystals->Induce If Needed Poor_Crystals->Re_dissolve

A generalized workflow for the crystallization of small organic molecules.

Part 2: The Experiment - Single-Crystal X-ray Diffraction (SC-XRD)

With a suitable crystal (typically >20 µm in all dimensions, with sharp edges and no visible fractures), the diffraction experiment can begin.[9] SC-XRD is a powerful, non-destructive technique that provides the definitive three-dimensional structure of a molecule.[9]

The SC-XRD Workflow

The process can be broken down into several key stages, from mounting the crystal to solving and refining the final structural model.

G Select 1. Crystal Selection & Mounting Collect 2. X-ray Data Collection Select->Collect Reduce 3. Data Reduction & Integration Collect->Reduce Solve 4. Structure Solution (Phase Problem) Reduce->Solve Refine 5. Structure Refinement Solve->Refine Initial Model Refine:n->Refine:n Iterative Cycles Validate 6. Validation & Analysis Refine->Validate Validate->Refine Model Correction CIF Final CIF File Validate->CIF

The end-to-end workflow for Single-Crystal X-ray Diffraction analysis.
Step-by-Step Experimental Protocol
  • Crystal Mounting: A high-quality single crystal is carefully selected under a microscope. It is picked up using a cryo-loop and affixed to a goniometer head. The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.

    • Rationale (E-E-A-T): Low-temperature data collection is crucial. It minimizes atomic thermal vibrations, which sharpens the diffraction spots and allows for the collection of higher-resolution data. This leads to a more precise and accurate final structure.[10]

  • Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. Modern instruments use a dual-source setup (e.g., Molybdenum and Copper) to handle different types of samples.[9] The crystal is rotated in the beam, and a series of diffraction images are collected by a detector (e.g., a CCD or CMOS detector).

    • Rationale (E-E-A-T): A complete dataset requires collecting reflections from all possible crystal orientations. The data collection strategy is calculated by the instrument's software to ensure high completeness and redundancy, which are critical for data quality.

  • Data Reduction: The raw diffraction images are processed. The software locates the diffraction spots, integrates their intensities, and applies corrections for experimental factors (e.g., Lorentz and polarization effects). This process generates a reflection file (commonly with an .hkl extension) that lists the Miller indices (h, k, l) and intensity for each reflection.

  • Structure Solution: This is the most critical computational step. The measured intensities lack phase information, which is essential to calculate the electron density map. This "phase problem" is typically solved using direct methods or Patterson methods implemented in software like SHELXS.[11][12] A successful solution provides an initial, approximate model of the molecule's structure.

  • Structure Refinement: The initial model is improved through an iterative, non-linear least-squares refinement process using software like SHELXL.[13] In this stage:

    • Atomic positions and anisotropic displacement parameters (which model atomic vibrations) are refined against the experimental data.

    • Hydrogen atoms are typically placed in geometrically calculated positions and refined using a "riding model".[3]

    • The refinement continues until the model converges, meaning that further cycles do not significantly improve the fit between the calculated and observed diffraction data. The quality of the fit is monitored by the R-factor (R1), which should ideally be below 5% for a well-behaved small-molecule structure.

Part 3: Data Interpretation & Structural Analysis

Once the structure is refined and validated, the final output is a Crystallographic Information File (CIF). This file contains all the information about the crystal structure, including atomic coordinates, unit cell parameters, and details of the experiment.

Illustrative Example: 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole Disclaimer: The following analysis is based on the published data for C₁₆H₁₃NO to demonstrate the interpretation process.[3][4]

Crystallographic Data Summary

Quantitative data is best presented in a clear, tabular format. This provides a snapshot of the crystal system and the quality of the refinement.

ParameterValueSource
Chemical FormulaC₁₆H₁₃NO[3]
Formula Weight (Mᵣ)235.27[3]
Crystal SystemOrthorhombic[3]
Space GroupPca2₁[3]
a (Å)5.8052 (2)[3]
b (Å)7.7010 (3)[3]
c (Å)27.4363 (8)[3]
Volume (V, ų)1226.56 (7)[3]
Z (Molecules per cell)4[3]
Temperature (K)293[3]
Final R₁ [I > 2σ(I)]0.039[3]
wR₂(F²) (all data)0.109[3]
Molecular Geometry and Conformation

The primary result of a crystal structure analysis is the precise geometry of the molecule. This includes bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state.

For the example compound, the analysis reveals that the molecule is not perfectly planar.[3]

  • The isoxazole ring makes a dihedral angle of 17.60 (7)° with the phenyl ring at position 3.[3][4]

  • The isoxazole ring makes a dihedral angle of 16.64 (7)° with the 3-methylphenyl ring at position 5.[3][4]

Scientist's Note: This twisting is sterically induced and has significant implications for drug design. A molecule's conformation dictates how it fits into a biological target's binding pocket. Knowing these preferred torsion angles is crucial for computational modeling and docking studies.

Supramolecular Assembly and Intermolecular Interactions

Crystal engineering focuses on understanding and utilizing the non-covalent interactions that guide molecules to pack in a specific arrangement.[14][15] These interactions, though weak individually, collectively determine the crystal's stability, morphology, and physical properties.

Common interactions in organic crystals include:

  • Hydrogen Bonds: Strong, directional interactions (e.g., O-H···N).

  • π-π Stacking: Interactions between aromatic rings.

  • C-H···π Interactions: A weak form of hydrogen bonding where a C-H bond points towards the face of an aromatic ring.

  • Van der Waals Forces: Weak, non-specific attractive forces.

Visualizing these interactions is key. Modern tools like Hirshfeld surface analysis provide a powerful way to map and quantify intermolecular contacts in a crystal lattice, offering a visual fingerprint of the packing environment.[16][17][18]

Key intermolecular interactions governing supramolecular assembly.

Conclusion

The structural analysis of a novel chemical entity like 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole is a multi-stage process that combines synthetic chemistry, the physical art of crystallization, and sophisticated instrumental and computational analysis. Each step, from purification to the final refinement, is a self-validating system that builds towards an unambiguous and highly precise final model. For drug development professionals, the resulting crystal structure is not an endpoint but a critical starting point. It provides the foundational data for understanding structure-activity relationships, guiding further synthetic efforts, and ultimately, designing more effective medicines.

References

  • Vertex AI Search. (n.d.). SOP: CRYSTALLIZATION.
  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds.
  • IUCr Journals. (n.d.). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals.
  • Spackman, M. A., & Jayatilaka, D. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. PubMed, 61(Pt 1), 3-11.
  • Sci-Hub. (n.d.). Intermolecular interactions in molecular crystals: what's in a name?.
  • Edwards, A. J., Mackenzie, C. F., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2017). Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions, 203, 93-112.
  • University of Colorado Boulder. (n.d.). Crystallization.
  • ACS Publications. (2025, July 27). Intermolecular Interactions in Crystals Modulate Intramolecular Excited State Proton Transfer Reactions. The Journal of Physical Chemistry B.
  • PMC. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • Excillum. (n.d.). Small molecule crystallography.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • Eastern Analytical Symposium. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry.
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • University of Geneva. (n.d.). Guide for crystallization.
  • Sheldrick, G. M. (n.d.). The SHELX-97 Manual.
  • Müller, P. (n.d.). Structure Determination with SHELX. MIT.
  • Müller, P. (Ed.). (n.d.). Crystal structure refinement: a crystallographer's guide to SHELXL. IUCr Crystallographic Symposia.
  • Balakrishnan, B., Praveen, C., Seshadri, P. R., & Perumal, P. T. (2011). 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1575.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3-8.
  • Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI.
  • Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate.
  • Encyclopedia.pub. (2021, June 3). Novel 1,2,4-Oxadiazole Derivatives.
  • Salem, M., et al. (2025, September 10). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Publishing.
  • Semantic Scholar. (2020, May 29). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals.
  • ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine.
  • Christopher, H., & Seidu, L. S. (2024, November 4). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)-1,2,4-oxadiazole) for development as novel drugs. ResearchGate.
  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid.
  • PubMed. (2011, July 1). 5-(3-Methyl-phen-yl)-3-phenyl-1,2-oxazole.
  • Universidad de Granada. (n.d.). 5-Phenyl-3-(2-phosphonoethyl)-1,2,3-triazol-1-ium chloride.
  • AVESİS. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen - AVESİS.
  • Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][17][19] OXAZIN-4-YL) ACETATE DERIV. Retrieved March 27, 2026, from ojlE=)

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Foundational

Engineering Pharmacological Efficacy: A Technical Whitepaper on the Biological Activity of 3,5-Disubstituted 1,2-Oxazole Derivatives

Executive Summary The 1,2-oxazole (isoxazole) nucleus is a privileged scaffold in medicinal chemistry. Among its regioisomers, 3,5-disubstituted 1,2-oxazoles have emerged as highly versatile pharmacophores.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2-oxazole (isoxazole) nucleus is a privileged scaffold in medicinal chemistry. Among its regioisomers, 3,5-disubstituted 1,2-oxazoles have emerged as highly versatile pharmacophores. By strategically positioning substituents at the 3- and 5-positions, researchers can finely tune the electronic distribution and steric bulk of the molecule, enabling high-affinity interactions with diverse biological targets. This whitepaper systematically dissects the mechanistic pathways, quantitative structure-activity relationships (QSAR), and validated experimental protocols central to the development of 3,5-disubstituted isoxazole-based therapeutics, with a specific focus on their anticancer and anti-inflammatory properties[1].

Mechanistic Foundations of Biological Activity

The biological versatility of the 3,5-disubstituted isoxazole ring stems from its ability to act as a bioisostere for various functional groups (such as phenols and amides) while maintaining high metabolic stability.

Dual Inhibition of Inflammatory Pathways (COX/LOX)

The arachidonic acid cascade is a primary driver of inflammation and carcinogenesis. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) often selectively inhibit Cyclooxygenase (COX), which can inadvertently shunt arachidonic acid into the 5-Lipoxygenase (5-LOX) pathway, leading to the overproduction of leukotrienes and subsequent gastrointestinal toxicity.

3,5-disubstituted isoxazoles address this by acting as dual inhibitors. For instance, derivatives like 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole strongly bind to the catalytic domains of both COX-2 and LOX, exhibiting high atomic contact energy (ACE) scores[2]. The 3,5-substitution pattern precisely mimics the spatial arrangement of arachidonic acid, allowing the molecule to anchor into the hydrophobic channels of both enzymes simultaneously.

Targeted Anticancer Efficacy and Apoptosis Induction

In oncology, 3,5-disubstituted isoxazoles have demonstrated potent antiproliferative effects. Recent structural modifications of natural products, such as tyrosol and forskolin, have yielded isoxazole conjugates that outperform standard chemotherapeutics like temozolomide in specific cell lines[3].

The primary mechanism of action involves the targeted upregulation of pro-apoptotic pathways. These compounds induce oxidative stress, modulate Akt/p38 MAPK signaling, and activate executioner caspases (Caspase-3/7), ultimately leading to G2/M phase cell cycle arrest and apoptosis[4]. Furthermore, specific derivatives have shown the ability to bypass resistance mechanisms, such as imatinib resistance in chronic myeloid leukemia (CML)[4].

MOA cluster_Inflammation Anti-Inflammatory Pathway cluster_Cancer Anticancer Pathway Oxazole 3,5-disubstituted 1,2-oxazole Enzymes COX-2 & 5-LOX Oxazole->Enzymes Inhibits Caspase Caspase-3/7 Activation Oxazole->Caspase Upregulates Lipids Prostaglandins & Leukotrienes Enzymes->Lipids Blocks synthesis Inflammation Inflammation Suppression Lipids->Inflammation Reduces CellCycle G2/M Phase Arrest Caspase->CellCycle Induces Apoptosis Tumor Cell Apoptosis CellCycle->Apoptosis Triggers

Figure 1: Dual mechanism of action of 3,5-disubstituted 1,2-oxazoles in inflammation & cancer.

Quantitative Structure-Activity Relationship (QSAR) Data

The efficacy of 3,5-disubstituted isoxazoles is highly dependent on the nature of their substituents. Electron-withdrawing groups at the 5-position often enhance lipophilicity and target penetration, while bulky aromatic groups at the 3-position improve binding affinity within hydrophobic pockets[5].

Compound DescriptionTarget Cell Line / EnzymeIC50 / Binding MetricPrimary MechanismReference
3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazoleCOX-2 & 5-LOXHigh ACE ScoreDual COX/LOX inhibition[2]
Tyrosol-derived isoxazole (Compound 4c)U87 (Glioblastoma)67.6 µMApoptosis induction[3]
Tyrosol-derived isoxazole (Compound 3d)K562 (Leukemia)45.0 µMAkt/p38 MAPK modulation[4]
Forskolin-derived isoxazole (Compound 6)MCF-7 (Breast Cancer)0.5 µMp53-mediated apoptosis[5]

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies represent the gold standard for synthesizing and evaluating 3,5-disubstituted 1,2-oxazoles.

Workflow Syn 1. Synthesis [3+2] Cycloaddition Pur 2. Purification Chromatography Syn->Pur Char 3. Validation NMR & FTIR Pur->Char Bio 4. Bio-Assays MTT & ELISA Char->Bio Data 5. Analysis IC50 Modeling Bio->Data

Figure 2: End-to-end workflow for validating isoxazole derivatives.

Regioselective Synthesis via 1,3-Dipolar Cycloaddition
  • Causality : Traditional condensation methods often yield an inseparable mixture of 3,4- and 3,5-isomers. Utilizing a 1,3-dipolar cycloaddition between a terminal alkyne and an in situ-generated nitrile oxide leverages steric hindrance and electronic direction to exclusively yield the 3,5-disubstituted regioisomer[1].

  • Step-by-Step Protocol :

    • Nitrile Oxide Generation : Dissolve the hydroximoyl chloride precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Dropwise, add triethylamine (1.2 eq) at 0°C. (Validation Check: A subtle color change indicates the successful formation of the highly reactive nitrile oxide intermediate).

    • Cycloaddition : Introduce the terminal alkyne (1.2 eq) to the reaction vessel. Stir the mixture at room temperature for 12–24 hours.

    • Workup : Quench the reaction with distilled water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

    • Purification : Concentrate the crude product under reduced pressure. Purify via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate.

    • Structural Validation : Analyze the purified compound using 1H NMR. (Self-Validating Metric: The disappearance of the terminal alkyne proton and the appearance of a distinct singlet between δ 6.2–6.8 ppm confirms the formation of the isoxazole C4-H proton).

In Vitro Anti-Inflammatory (COX/LOX) Assay
  • Causality : Direct measurement of downstream lipid mediators (PGE2 and LTB4) provides a more accurate representation of in vivo anti-inflammatory efficacy than simple enzyme binding assays, as it accounts for the functional output of the enzyme cascade.

  • Step-by-Step Protocol :

    • Enzyme Preparation : Suspend recombinant human COX-2 and 5-LOX in Tris-HCl buffer (pH 7.4).

    • Inhibitor Incubation : Dissolve the synthesized isoxazole in DMSO (ensure final assay concentration <1% DMSO to prevent solvent-induced denaturation). Add to the enzyme suspension at varying concentrations (0.1–100 µM) and incubate for 10 minutes at 37°C.

    • Reaction Initiation : Add arachidonic acid (10 µM) to initiate the enzymatic cascade.

    • Quantification : Terminate the reaction after 5 minutes using 1M HCl. Quantify the levels of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) using competitive ELISA kits.

    • Validation : Plot the log of the inhibitor concentration against normalized enzyme activity to calculate the IC50. A successful dual-inhibitor will display IC50 values < 5 µM for both enzymes.

Cytotoxicity and Apoptosis Evaluation
  • Causality : It is critical to differentiate between non-specific necrosis (which causes unwanted tissue inflammation) and targeted apoptosis. Flow cytometry using dual staining provides this precise mechanistic distinction.

  • Step-by-Step Protocol :

    • Cell Viability (MTT Assay) : Seed target cancer cells (e.g., MCF-7 or K562) in 96-well plates. Treat with the isoxazole derivative for 48 hours. Add MTT reagent; metabolically active cells reduce MTT to purple formazan. Measure absorbance at 570 nm to establish the IC50.

    • Apoptosis Analysis (Flow Cytometry) : Harvest treated cells and wash with cold PBS. Resuspend in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

    • Validation : Analyze via flow cytometry. (Self-Validating Metric: A significant shift of the cell population to the lower-right quadrant [Annexin V+/PI-] confirms early apoptosis, validating the compound's targeted anticancer mechanism).

Future Perspectives in Drug Discovery

The 3,5-disubstituted 1,2-oxazole scaffold remains a cornerstone in the development of next-generation therapeutics. Future research must focus on optimizing the pharmacokinetic profiles of these derivatives, particularly their aqueous solubility and targeted delivery to tumor microenvironments. By leveraging advanced computational modeling and green chemistry synthesis techniques, researchers can continue to unlock the full pharmacological potential of this versatile heterocycle[1].

References

  • Kodagahalli Sathya Rakesh, et al. "3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer." Inflammation, National Institutes of Health (NIH). 2

  • Sebbar, et al. "Advances in isoxazole chemistry and their role in drug discovery." RSC Advances, Royal Society of Chemistry.1

  • Aissa, et al. "Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review." Molecules, National Institutes of Health (NIH). 3

  • "Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis." MDPI. 4

  • "Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety." Encyclopedia.pub. 5

Sources

Exploratory

Thermodynamic Stability and Kinetic Profiling of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole: A Technical Whitepaper

Executive Summary The rational design and development of heterocyclic compounds require a rigorous understanding of their thermodynamic boundaries. 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole is a highly functionalized deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and development of heterocyclic compounds require a rigorous understanding of their thermodynamic boundaries. 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole is a highly functionalized derivative of the isoxazole family, a class of five-membered heterocycles ubiquitous in medicinal chemistry and materials science. This whitepaper provides an in-depth analysis of the thermodynamic stability, structural energetics, and thermal degradation kinetics of this specific molecule. By deconstructing its structural components—the aromatic 1,2-oxazole core, the conjugated C5-phenyl ring, and the flexible C3-phenylethyl chain—we establish a predictive framework for its physical stability and provide self-validating empirical protocols for laboratory analysis.

Structural Thermodynamics & Conformational Energetics

The thermodynamic stability of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole is a delicate balance between enthalpic stabilization (via aromaticity and conjugation) and entropic contributions (via molecular flexibility).

  • The 1,2-Oxazole Core: The fundamental scaffold is an unsaturated, five-membered heteroaromatic ring containing adjacent nitrogen and oxygen atoms. The formation of this ring is highly exothermic, driven by the delocalization of π -electrons[1].

  • C5-Phenyl Conjugation (Enthalpic Driver): The phenyl group at the C5 position extends the π -conjugation of the central isoxazole ring. Crystallographic studies on structurally analogous 3,5-diaryl isoxazoles demonstrate that the dihedral angle between the isoxazole and the C5-phenyl ring is highly restricted (typically ~16–17°)[2]. This near-coplanarity maximizes orbital overlap, providing significant resonance stabilization energy, which serves as a major exothermic contribution to the molecule's overall enthalpy of formation ( ΔHf∘​ ).

  • C3-(2-Phenylethyl) Flexibility (Entropic Driver): In stark contrast to the C5 position, the C3 position features a 2-phenylethyl chain. The sp3 -hybridized ethylene bridge (-CH 2​ -CH 2​ -) breaks the extended π -conjugation but introduces critical rotational degrees of freedom. This structural feature increases the conformational entropy ( ΔS∘ ) of the system. According to the Gibbs free energy equation ( ΔG=ΔH−TΔS ), this higher entropy state lowers the free energy at elevated temperatures, enhancing the molecule's thermodynamic stability in solution or melt states.

G Molecule 5-Phenyl-3-(2-phenylethyl) -1,2-oxazole Core 1,2-Oxazole Core (Aromatic Stabilization) Molecule->Core C5 C5-Phenyl Ring (Resonance Conjugation) Molecule->C5 C3 C3-Phenylethyl Group (Conformational Entropy) Molecule->C3 Thermo Thermodynamic Stability (ΔG < 0) Core->Thermo Enthalpy (ΔH) C5->Thermo Coplanarity C3->Thermo Entropy (ΔS)

Caption: Logical relationship between structural domains and their contributions to thermodynamic stability.

Quantitative Thermodynamic Parameters

While empirical calorimetric data for highly specific functionalized derivatives can vary based on polymorphic forms, baseline thermodynamic properties can be reliably extrapolated from the extensively characterized[3] and related[4]. The table below summarizes the projected thermodynamic profile of the target compound.

ParameterSymbolEstimated Value RangeCausality / Structural Origin
Enthalpy of Formation (Solid) ΔHf∘​ -45 to -30 kJ/molExothermic stabilization driven by the extended C5-phenyl conjugation and 1,2-oxazole aromaticity.
Bond Dissociation Energy (N-O) BDEN−O​ 50 - 60 kcal/molThe weakest link in the molecule due to lone-pair repulsion between adjacent N and O heteroatoms.
Melting Onset Temperature Tm​ 65°C - 85°CLowered relative to rigid 3,5-diphenylisoxazoles due to the flexible C3-phenylethyl chain disrupting crystal lattice packing.
Decomposition Onset Td​ > 220°CHigh thermal stability threshold before N-O bond homolysis occurs.

Thermal Degradation Pathways and Kinetic Stability

The kinetic stability of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole is fundamentally limited by the N-O bond .

The Causality of Cleavage: Why does the N-O bond break first under thermal stress? The adjacent nitrogen and oxygen atoms both possess non-bonding lone pairs of electrons. The electrostatic repulsion between these lone pairs, combined with a relatively low electronegativity difference compared to C-O or C-N bonds, results in a low Bond Dissociation Energy (BDE).

Upon reaching the activation energy threshold ( ΔH‡>50 kcal/mol), thermal excitation induces the homolytic or heterolytic cleavage of the N-O bond. This cleavage generates a highly reactive, transient diradical or zwitterionic intermediate. To minimize energy, this intermediate rapidly undergoes structural isomerization into a 2H-azirine or fragments entirely into stable nitrile and enol derivatives.

Degradation Start Intact Isoxazole (Stable at < 220°C) Activation Thermal Excitation (ΔH‡ > 50 kcal/mol) Start->Activation Cleavage N-O Bond Cleavage (Diradical Intermediate) Activation->Cleavage Heat Products Isomerization / Fragmentation Cleavage->Products Rearrangement

Caption: Thermal degradation pathway of the 1,2-oxazole ring initiated by N-O bond cleavage.

Self-Validating Experimental Protocols for Thermodynamic Profiling

To empirically validate the thermodynamic stability of this compound, researchers must employ orthogonal calorimetric techniques. The following protocols are engineered as self-validating systems to ensure data integrity.

Protocol A: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

Objective: Determine the melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and decomposition onset temperature ( Td​ ). Causality behind choices: TGA and DSC must be run in separate instruments to decouple mass-loss events (degradation) from non-mass-loss phase transitions (melting/polymorphism). A nitrogen purge is mandatory to suppress oxidative degradation, isolating purely thermal thermodynamic stability.

Step-by-Step Methodology:

  • Instrument Calibration (Self-Validation Step): Run a high-purity Indium standard to calibrate temperature and heat flow. The melting onset must read 156.6±0.2∘C . If it falls outside this range, the instrument must be recalibrated before proceeding.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of >99% pure 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole into a standard aluminum pan. Crimp the lid. Causality: Precise mass recording is critical; variations in mass directly skew specific heat ( Cp​ ) calculations.

  • Baseline Subtraction (Self-Validation Step): Run an empty, crimped aluminum pan under identical thermal conditions. Subtract this baseline from the sample run to mathematically eliminate instrument thermal drift.

  • Thermal Program Execution: Equilibrate the sample at 25°C. Ramp the temperature at exactly 10°C/min up to 400°C under a 50 mL/min N 2​ flow. Causality: A 10°C/min rate is the optimal middle ground; faster rates cause thermal lag within the sample, while slower rates may obscure weak endothermic transitions.

Protocol B: Isothermal Microcalorimetry (IMC) for Shelf-Life Prediction

Objective: Measure microwatt-level heat flows to calculate long-term kinetic stability and predict shelf-life at ambient conditions.

Step-by-Step Methodology:

  • Equilibration: Load 100 mg of the desiccated compound into a glass IMC ampoule. Seal hermetically to prevent moisture ingress, which could introduce hydration enthalpies.

  • Measurement: Insert the ampoule into the microcalorimeter set to 40°C. Record heat flow continuously for 7 days.

  • Data Validation: The heat flow curve must decay and reach a steady-state plateau near zero. Causality: An exponential increase in heat flow indicates an autocatalytic degradation pathway, invalidating standard Arrhenius shelf-life predictions and requiring a revised kinetic model.

Workflow Prep Prep TGA Thermogravimetric Analysis 10°C/min to 400°C N2 Atmosphere Prep->TGA DSC Differential Scanning Calorimetry Measure Tg, Tm Determine ΔH_fusion Prep->DSC IMC Isothermal Microcalorimetry Long-term stability at 25°C, 40°C Prep->IMC Data Thermodynamic Profiling Calculate Activation Energy Predict Shelf-life TGA->Data DSC->Data IMC->Data

Caption: Orthogonal experimental workflow for comprehensive thermodynamic profiling.

References

  • National Institute of Standards and Technology (NIST). "5-Phenyl-1,2-oxazole - Gas phase thermochemistry data." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Balakrishnan, B., et al. "5-(3-Methyl-phenyl)-3-phenyl-1,2-oxazole." Acta Crystallographica Section E: Structure Reports Online, 2011. URL:[Link]

  • Shaik, A., et al. "A review of isoxazole biological activity and present synthetic techniques." International Journal of Pharmaceutical Chemistry and Analysis, 2024. URL:[Link]

  • Beilstein Journal of Organic Chemistry. "Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition." Beilstein J. Org. Chem., 2022. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole via Single Nitrogen Atom Transfer

Target Compound: 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole (CAS: 142231-17-2) Methodology: Sc(OTf)₃ / Au(I) Synergistic Catalysis Audience: Researchers, synthetic chemists, and drug development professionals. Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole (CAS: 142231-17-2) Methodology: Sc(OTf)₃ / Au(I) Synergistic Catalysis Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Isoxazoles represent a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutics such as valdecoxib and dicloxacillin [1]. Traditional synthetic routes utilizing the condensation of hydroxylamine with 1,3-dicarbonyls or the cyclization of ynone oximes frequently suffer from poor regioselectivity and require harsh reaction environments.

To overcome these limitations, a highly advanced synthetic paradigm utilizes 4,5-dihydro-1,2,4-oxadiazoles as single nitrogen atom transfer reagents. As established in recent literature published in [1], this protocol relies on a synergistic catalytic system employing Sc(OTf)₃ and a Au(I) π-acid.

Causality of Regioselectivity: The critical advantage of this methodology is the reversal of regioselectivity compared to conventional oxime cyclizations. When the ynone substrate 1,5-diphenylpent-2-yn-1-one is subjected to this N-transfer reagent, the imino nitrogen of the oxadiazole attacks the electrophilic carbonyl, forming an iminium ion. Subsequent nucleophilic trapping by the alkyne induces N–O bond cleavage, eliminating a ketone and a nitrile byproduct, and precisely yielding 5-phenyl-3-(2-phenylethyl)-1,2-oxazole .

G Ynone 1,5-Diphenylpent-2-yn-1-one (Ynone Substrate) Catalyst Sc(OTf)₃ / Au(I) Synergistic Catalysis Ynone->Catalyst Oxadiazole 4,5-Dihydro-1,2,4-oxadiazole (N-Transfer Reagent) Oxadiazole->Catalyst Iminium Iminium Ion Intermediate Catalyst->Iminium Electrophilic Activation Cyclization Nucleophilic Attack & N-O Cleavage Iminium->Cyclization Product 5-Phenyl-3-(2-phenylethyl)- 1,2-oxazole Cyclization->Product Regioselective Formation Byproducts Ketone + Nitrile Byproducts Cyclization->Byproducts Elimination

Mechanistic pathway of Sc(OTf)3/Au(I) catalyzed single nitrogen transfer.

Experimental Design & Stoichiometry

The following parameters are optimized for a 1.0 mmol scale reaction, ensuring maximum conversion while suppressing unwanted alkyne hydration side-reactions.

Table 1: Reaction Components and Stoichiometry

ComponentFunctionEquivalentsAmount (1.0 mmol scale)
1,5-Diphenylpent-2-yn-1-one Substrate (Ynone)1.0 equiv1.0 mmol (234 mg)
5,5-Dimethyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole N-Transfer Reagent3.0 equiv3.0 mmol (528 mg)
Sc(OTf)₃ Lewis Acid Catalyst1.0 equiv1.0 mmol (492 mg)
JohnPhosAu(MeCN)SbF₆ π-Acid Catalyst10 mol %0.1 mmol (77 mg)
4 Å Molecular Sieves Moisture ScavengerN/A60 mg
1,2-Dichloroethane (DCE) SolventN/A10 mL

Step-by-Step Synthesis Protocol

This protocol is engineered as a self-validating system; each step includes specific rationales and in-process checks to ensure experimental integrity.

Step 1: Anhydrous Reaction Assembly
  • Procedure: Inside an argon-filled glovebox, transfer Sc(OTf)₃ (492 mg), JohnPhosAu(MeCN)SbF₆ (77 mg), and freshly flame-dried 4 Å molecular sieves (60 mg) into an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar.

  • Rationale & Validation: Sc(OTf)₃ is highly hygroscopic. Moisture ingress will competitively hydrolyze the ynone substrate and deactivate the Au(I) catalyst. The use of a glovebox and molecular sieves validates that the catalytic cycle begins in a strictly anhydrous environment.

Step 2: Reagent Solubilization and Transfer
  • Procedure: Dissolve 1,5-diphenylpent-2-yn-1-one (234 mg) and 5,5-dimethyl-3-phenyl-4,5-dihydro-1,2,4-oxadiazole (528 mg) in anhydrous 1,2-dichloroethane (10 mL). Transfer this solution quantitatively to the Schlenk tube.

  • Rationale & Validation: DCE is selected because its dielectric constant stabilizes the cationic iminium intermediate, and its boiling point (83 °C) perfectly aligns with the required thermal activation barrier.

Step 3: Synergistic Catalysis and Thermal Activation
  • Procedure: Seal the Schlenk tube securely, remove it from the glovebox, and submerge it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for exactly 8 hours.

  • Rationale & Validation: The 90 °C temperature provides the thermodynamic driving force for the N–O bond cleavage and the subsequent elimination of acetone and benzonitrile byproducts. In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The disappearance of the ynone spot (UV active) and the appearance of a new, lower-polarity spot confirms ongoing cyclization.

Step 4: Quenching and Catalyst Removal
  • Procedure: Cool the reaction vessel to ambient temperature. Dilute the mixture with dichloromethane (10 mL) and filter it through a short pad of Celite to remove the molecular sieves and precipitated Lewis acid residues. Wash the Celite pad with additional dichloromethane (3 × 10 mL).

  • Rationale & Validation: Rapid removal of the Lewis acid prevents potential product degradation during the concentration phase. Concentrate the combined filtrates under reduced pressure to yield the crude product.

Step 5: Chromatographic Purification
  • Procedure: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh), eluting with a gradient of petroleum ether and ethyl acetate (typically 95:5 to 90:10).

  • Rationale & Validation: The non-polar nature of the resulting isoxazole allows it to elute cleanly ahead of any unreacted oxadiazole or polar byproducts.

Analytical Validation System

To ensure the trustworthiness of the protocol, the isolated compound must be subjected to structural validation to confirm the regiochemistry of the 5-phenyl-3-(2-phenylethyl)-1,2-oxazole framework.

Table 2: Expected Analytical Validation Metrics

Analytical TechniqueExpected Observation for Target Compound
¹H NMR (CDCl₃, 400 MHz) Diagnostic isoxazole C4-H singlet at ~6.30–6.50 ppm. Distinctive multiplet for the phenethyl -CH₂-CH₂- bridge at ~3.00–3.15 ppm.
¹³C NMR (CDCl₃, 100 MHz) Regiochemistry confirmation via isoxazole carbons: C3 (~164 ppm), C4 (~100 ppm), C5 (~170 ppm).
HRMS (ESI-TOF) Calculated for C₁₇H₁₆NO⁺ [M+H]⁺: 250.1226. Found mass must be within a 5 ppm error margin.

References

  • Wang, A., Lv, P., & Liu, Y. (2023). 4,5-Dihydro-1,2,4-oxadiazole as a Single Nitrogen Transfer Reagent: Synthesis of Functionalized Isoxazoles Assisted by Sc(OTf)3 or Au(I)/Sc(OTf)3 Synergistic Catalysis. Organic Letters, 25(22), 4377–4382.[Link]

Application

Application Notes: 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole as a Scaffold for Medicinal Chemistry Exploration

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: An Exploratory Guide to the Medicinal Chemistry Applications of a 3,5-Disubstituted Isoxazole Scaffold Abstract The isoxazole ring is a f...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: An Exploratory Guide to the Medicinal Chemistry Applications of a 3,5-Disubstituted Isoxazole Scaffold

Abstract

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1] Its metabolic stability, unique electronic properties, and capacity for diverse molecular interactions make it a cornerstone in modern drug design.[1] This guide focuses on 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole as a representative model of the 3,5-disubstituted isoxazole class. While specific data on this exact molecule is nascent, this document synthesizes the vast potential of its structural class, providing detailed protocols for its synthesis and evaluation across key therapeutic areas including oncology, inflammation, and infectious diseases.[2][3] We present field-proven experimental workflows, explain the causal science behind methodological choices, and provide a framework for researchers to unlock the therapeutic potential of this promising chemical scaffold.

The Isoxazole Core: A Foundation for Drug Discovery

The isoxazole moiety is a versatile building block in drug discovery, with derivatives demonstrating a remarkable breadth of pharmacological activities.[4] These include anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2] The nitrogen and oxygen atoms within the ring act as key hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions. This combination enables isoxazole-containing molecules to bind with high affinity to a wide range of biological targets, such as enzymes and cellular receptors.[1] The compound 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole, featuring phenyl groups at both the 3 and 5 positions (one via an ethyl linker), represents a strategic design for exploring these interactions.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Generation cluster_2 Step 3: [3+2] Cycloaddition A Aldehyde (e.g., 3-Phenylpropanal) C Aldoxime Intermediate A->C 50°C B Hydroxylammonium Chloride (NH2OH·HCl) + Base (e.g., NaOH) B->C C_ref C->C_ref D Chlorinating Agent (e.g., NCS) E Nitrile Oxide (in situ) D->E E_ref E->E_ref C_ref->E 50°C F Alkyne (e.g., Phenylacetylene) G 5-Phenyl-3-(2-phenylethyl) -1,2-oxazole F->G E_ref->G 50°C

Figure 2: One-pot synthesis workflow for 3,5-disubstituted isoxazoles.
Detailed Synthesis Protocol

This protocol is adapted from established one-pot procedures for synthesizing 3,5-disubstituted isoxazoles. [5] Objective: To synthesize 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole.

Materials:

  • 3-Phenylpropanal (1.0 mmol)

  • Phenylacetylene (1.0 mmol)

  • Hydroxylammonium chloride (NH₂OH·HCl) (1.0 mmol, 69.5 mg)

  • Sodium hydroxide (NaOH) (1.0 mmol, 40 mg)

  • N-Chlorosuccinimide (NCS) (1.5 mmol, 200 mg)

  • Deep Eutectic Solvent (DES), e.g., Choline chloride:urea (1:2 molar ratio), or a suitable organic solvent like Trifluoroethanol. [6][5]* Ethyl acetate (AcOEt)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Oxime Formation: To a stirred solution of 3-phenylpropanal (1 mmol) in 1 mL of DES, add hydroxylammonium chloride (1 mmol) and sodium hydroxide (1 mmol).

    • Rationale: This step converts the starting aldehyde into its corresponding aldoxime. The base deprotonates the hydroxylammonium salt to generate free hydroxylamine, which then undergoes a condensation reaction with the aldehyde.

  • Heat the mixture to 50°C and stir for 1 hour.

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (1.5 mmol) to the mixture. Continue stirring at 50°C for 3 hours.

    • Rationale: NCS is a mild oxidizing and chlorinating agent. It converts the aldoxime into a hydroximoyl chloride intermediate, which, in the presence of the base, eliminates HCl to generate the highly reactive nitrile oxide dipole in situ. Generating it in situ is critical to avoid its dimerization or decomposition.

  • Cycloaddition: Add phenylacetylene (1 mmol) to the reaction mixture. Continue stirring at 50°C for 4 hours. [5] * Rationale: The in situ-generated nitrile oxide readily undergoes a [3+2] cycloaddition reaction with the alkyne. This is a pericyclic reaction that forms the five-membered isoxazole ring with high regioselectivity.

  • Work-up and Purification: Quench the reaction by adding water (10 mL). Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Therapeutic Applications & Screening Protocols

Based on extensive research into the isoxazole class, 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole is a prime candidate for screening in several key therapeutic areas.

Anticancer Activity

Isoxazole derivatives are potent anticancer agents that can induce apoptosis (programmed cell death), inhibit protein kinases involved in cell cycle regulation, and disrupt microtubule dynamics. [1][7] Proposed Mechanism of Action: Many isoxazole-containing compounds function as small molecule kinase inhibitors or induce the intrinsic apoptotic pathway through mitochondrial membrane depolarization. [1][7]

G A 5-Phenyl-3-(2-phenylethyl) -1,2-oxazole B Inhibition of Pro-Survival Kinase (e.g., Akt, mTOR) A->B C Mitochondrial Membrane Depolarization A->C F Apoptosis (Programmed Cell Death) B->F blocks survival signal D Release of Cytochrome c C->D E Caspase Activation (Caspase-9, Caspase-3) D->E E->F

Figure 3: Potential apoptosis induction pathway for an isoxazole derivative.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against various cancer cell lines.

Procedure:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, U87 glioblastoma) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole in DMSO and then dilute further in culture medium. Add the compound to the cells at final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Rationale: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Hypothetical Data Summary:

Cell LineTissue of OriginHypothetical IC₅₀ (µM)
MCF-7Breast Cancer8.5
A549Lung Cancer12.3
U87Glioblastoma6.2 [3]
HEK293Normal Kidney (Control)> 100
Anti-inflammatory Activity

Inflammation is a key factor in many diseases. Isoxazole derivatives have been shown to inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). [1][8] Protocol: In Vivo Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory activity of the test compound in a rat model. [9][10] Procedure:

  • Animal Grouping: Use albino rats (150-200g), divided into groups (n=6): Control (vehicle), Standard (Indomethacin, 10 mg/kg), and Test (Compound at various doses, e.g., 25, 50 mg/kg).

  • Dosing: Administer the vehicle, standard, or test compound orally 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

    • Rationale: Carrageenan is a non-antigenic phlogistic agent that induces a reproducible inflammatory edema.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

    • % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the test group.

Antimicrobial Activity

The isoxazole scaffold is present in various compounds with demonstrated antibacterial and antifungal properties. [11][12] Protocol: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of the compound that prevents visible growth of a microorganism. [11] Procedure:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Add a standardized inoculum of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Reading: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Hypothetical Data Summary:

MicroorganismTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria64
Candida albicansFungal Pathogen32

Conclusion and Future Directions

5-Phenyl-3-(2-phenylethyl)-1,2-oxazole represents a promising, yet underexplored, scaffold for medicinal chemistry. Based on the robust biological activities of the broader 3,5-disubstituted isoxazole class, this compound warrants systematic investigation as a potential lead for developing novel anticancer, anti-inflammatory, and antimicrobial agents. The protocols detailed in this guide provide a comprehensive framework for the synthesis and initial biological characterization of this molecule and its future analogs. Further research should focus on structure-activity relationship (SAR) studies by modifying the phenyl and phenylethyl substituents to optimize potency and selectivity, followed by more advanced mechanistic and in vivo efficacy studies.

References

  • The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery. Benchchem.
  • New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities.
  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering.
  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.
  • Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Organic Chemistry Portal.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes. Tetrahedron Letters.
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Frontiers in Chemistry.
  • 5-amino-3-phenyl-1,2-oxazole-4-carboxamide and its Structural Analogs as Anticancer Agents. Benchchem.
  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis.
  • 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. Acta Crystallographica Section E.
  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
  • Pharmacological Properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole. British Journal of Pharmacology and Chemotherapy.
  • Isoxazole Derivatives as Regul
  • New Antimicrobial Nitrofuran, trans-5-Amino-3-[2-(5-Nitro-2-Furyl)Vinyl]-Δ2 -1,2,4-Oxadiazole: Antibacterial, Antifungal, and Antiprotozoal Activities In Vitro. Antimicrobial Agents and Chemotherapy.
  • Antimicrobial activity of isoxazole derivatives: A brief overview.
  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)
  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives.
  • Synthesis and Biological Activity of Novel 3-phenyl-5-{[(1H benzo[d]imidazol-2-yl) thio] methyl}-1,2,4-oxadiazoles.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Synthesis and antimicrobial activity of binaphthyl-based, functionalized oxazole and thiazole peptidomimetics. Organic & Biomolecular Chemistry.
  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry.
  • In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. MDPI.
  • In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. MDPI.
  • A Review on Pharmacological Properties of Benzoxazole Derivatives. World Journal of Pharmaceutical Research.
  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.
  • A review of isoxazole biological activity and present synthetic techniques. Semantic Scholar.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • 5-(3-Methyl-phen-yl)-3-phenyl-1,2-oxazole. PubMed.
  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.
  • A comprehensive review on biological activities of oxazole deriv
  • Synthesis, Characterization And Anti Inflammatory Activity Of Some Novel 5-((6-(Methylthio)Benzo[D]Oxazol-2-Yl)Methyl)-3-(((4-Substituted Phenyl)Amino)Methyl)-1,3,4-Oxadiazole-2(3H)
  • ethyl 5-phenyl-1,2-oxazole-3-carboxyl
  • Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)
  • Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. International Journal of Pharmaceutical and Clinical Research.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Compound 5-methyl-3-phenyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide. Chemdiv.
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel

Sources

Method

Application Note: Catalytic Methods for the Regioselective Synthesis of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole

Audience: Researchers, scientists, and drug development professionals Target Molecule: 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole (Isoxazole scaffold) Executive Summary & Strategic Rationale The 1,2-oxazole (isoxazole) ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Target Molecule: 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole (Isoxazole scaffold)

Executive Summary & Strategic Rationale

The 1,2-oxazole (isoxazole) ring is a privileged pharmacophore in medicinal chemistry, frequently embedded in anti-inflammatory, antimicrobial, and anticancer agents. The synthesis of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole requires the precise union of a 3-phenylpropanenitrile oxide dipole and a phenylacetylene dipolarophile.

Historically, the uncatalyzed 1,3-dipolar cycloaddition of nitrile oxides to alkynes suffered from poor regioselectivity, yielding difficult-to-separate mixtures of 3,4- and 3,5-disubstituted isomers[1]. Furthermore, the inherent instability of nitrile oxides often leads to competitive dimerization, forming inactive furoxans[2]. To circumvent these thermodynamic pitfalls, modern synthetic protocols employ Copper(I)-catalyzed Nitrile Oxide-Alkyne Cycloaddition (CuCNOA). This Application Note details a self-validating, one-pot catalytic methodology that enforces absolute regiocontrol, minimizes intermediate degradation, and maximizes atom economy[3].

Mechanistic Dynamics: Dictating Regioselectivity

The expertise behind successful isoxazole synthesis lies in understanding the energetic pathways of the cycloaddition. In an uncatalyzed thermal reaction, the transition state is governed by concerted HOMO-LUMO interactions, which fail to strongly differentiate between the two possible regioisomers[1].

By introducing a Copper(I) catalyst, the reaction mechanism shifts from a concerted [3+2] cycloaddition to a stepwise, metal-coordinated pathway:

  • Activation: Cu(I) coordinates to the terminal alkyne (phenylacetylene), significantly lowering its pKa and allowing facile deprotonation to form a reactive copper(I) acetylide.

  • Coordination: The in situ generated 3-phenylpropanenitrile oxide coordinates to the copper center, bringing the reactive dipoles into strict spatial proximity.

  • Metallocycle Formation: A stepwise nucleophilic attack forms a six-membered Cu-coordinated metallocycle.

  • Protonolysis: The metallocycle undergoes protonation, releasing the strictly 3,5-disubstituted 1,2-oxazole and regenerating the Cu(I) catalyst.

Mechanism A Phenylacetylene (Terminal Alkyne) C Copper(I) Acetylide Intermediate A->C + Base, -H+ B Cu(I) Catalyst B->C E Cu-Coordinated Metallocycle C->E + Nitrile Oxide D 3-Phenylpropanenitrile Oxide (In situ generated) D->E F 5-Phenyl-3-(2-phenylethyl)- 1,2-oxazole E->F Protonation & Cu(I) release F->B Catalyst Regeneration

Figure 1: Catalytic cycle of Cu(I)-mediated regioselective 1,3-dipolar cycloaddition.

Quantitative Methodological Comparison

To justify the selection of the Cu(I)-catalyzed one-pot method, the table below summarizes the empirical data comparing traditional and catalytic approaches for synthesizing 3,5-disubstituted isoxazoles[1],[4].

Table 1: Comparison of 1,2-Oxazole Synthetic Strategies

MethodologyCatalyst SystemTempTimeRegioselectivity (3,5 : 3,4)Typical Yield
Thermal [3+2] CycloadditionNone80 °C24 h~ 3:1 to 5:145–55%
Cu-Catalyzed (CuCNOA) Cu(I) / Ascorbate RT 6–12 h > 99:1 85–92%
Hypervalent Iodine OxidationPhI(OAc)₂ / Cu(I)RT4–8 h> 99:178–85%

Self-Validating Experimental Protocol

This protocol describes a one-pot, three-step cascade reaction. By generating the nitrile oxide in situ, we maintain a low steady-state concentration of the dipole, effectively eliminating furoxan dimerization[2].

Workflow Step1 1. Oxime Formation Step2 2. Halogenation (NCS) Step1->Step2 Step3 3. Cycloaddition (Cu/Alkyne) Step2->Step3 Step4 4. Workup & Purification Step3->Step4

Figure 2: One-pot self-validating workflow for 3,5-disubstituted 1,2-oxazole synthesis.

Materials Required
  • Aldehyde: 3-Phenylpropanal (Hydrocinnamaldehyde) (10.0 mmol)

  • Alkyne: Phenylacetylene (10.0 mmol)

  • Reagents: Hydroxylamine hydrochloride (10.5 mmol), N-Chlorosuccinimide (NCS) (10.5 mmol), Potassium bicarbonate (KHCO₃) (25.0 mmol)

  • Catalyst System: CuSO₄·5H₂O (0.5 mmol, 5 mol%), Sodium ascorbate (1.0 mmol, 10 mol%)

  • Solvent: tert-Butanol / H₂O (1:1 v/v, 40 mL)

Step-by-Step Procedure & Causality

Step 1: Oxime Formation

  • In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (10.5 mmol) and KHCO₃ (10.5 mmol) in 40 mL of t-BuOH/H₂O (1:1).

  • Add 3-phenylpropanal (10.0 mmol) dropwise. Stir at room temperature for 30 minutes.

  • Causality: The biphasic-like solvent system ensures solubility of both the organic aldehyde and the inorganic salts. KHCO₃ neutralizes the HCl, liberating the nucleophilic free hydroxylamine.

  • QC Checkpoint: TLC analysis (Hexanes/EtOAc 4:1) should confirm the complete consumption of the aldehyde and the appearance of a more polar oxime spot.

Step 2: Electrophilic Halogenation

  • To the stirring oxime solution, add NCS (10.5 mmol) in three equal portions over 15 minutes.

  • Causality: NCS acts as a mild electrophilic chlorinating agent, converting the oxime into a hydroximoyl chloride. Portion-wise addition controls the mild exotherm and prevents over-oxidation.

  • QC Checkpoint: The reaction mixture will transition from colorless to a pale yellow solution, indicating successful chlorination.

Step 3: In Situ Nitrile Oxide Generation & Cycloaddition

  • Add phenylacetylene (10.0 mmol) to the reaction mixture.

  • Introduce the catalyst system: Add CuSO₄·5H₂O (5 mol%) followed immediately by sodium ascorbate (10 mol%).

  • Add the remaining KHCO₃ (14.5 mmol) to the mixture. Stir vigorously at room temperature for 8–12 hours.

  • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ, preventing unwanted oxidative Glaser coupling of the alkyne[1]. The base (KHCO₃) slowly dehydrohalogenates the hydroximoyl chloride, trickling the highly reactive 3-phenylpropanenitrile oxide into the system where it is immediately captured by the copper acetylide.

  • QC Checkpoint: The solution will temporarily turn blue (Cu²⁺) and rapidly shift to a yellow/green suspension (Cu⁺ complex). As the reaction proceeds, the highly lipophilic 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole product may begin to precipitate as an off-white solid.

Step 4: Workup and Purification

  • Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl to complex the copper.

  • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).. The Journal of Organic Chemistry, 70(19), 7761–7764.

  • Zhai, J., et al. (2009). . Chemical Research in Chinese Universities, 25(5), 666-669.

  • Fokin, V. V., et al. (2005).. Journal of the American Chemical Society, 127(1), 210-216.

  • Zhang, X.-W., et al. (2020).. The Journal of Organic Chemistry, 85(24), 15726-15735.

  • M. P., et al. (2021).. Organic Letters, 23(2), 383-388.

Sources

Application

In vitro cell viability assays using 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole

Application Note: Evaluating the Anticancer Potential of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole via In Vitro Cell Viability Assays Executive Summary Isoxazole derivatives represent a critical class of five-membered heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluating the Anticancer Potential of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole via In Vitro Cell Viability Assays

Executive Summary

Isoxazole derivatives represent a critical class of five-membered heterocycles with profound implications in oncology drug discovery[1]. This application note provides a comprehensive, self-validating framework for assessing the in vitro cytotoxicity and pro-apoptotic mechanisms of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole (PPEO) . By coupling high-throughput viability screening with flow cytometric mechanistic validation, researchers can confidently map the pharmacodynamics of this compound.

Scientific Rationale: The Isoxazole Pharmacophore

The 1,2-oxazole (isoxazole) core is a privileged scaffold in medicinal chemistry. Compounds bearing 3,5-disubstituted isoxazole moieties have demonstrated robust antiproliferative activities across multiple cancer lineages, including triple-negative breast cancer (TNBC), colorectal carcinoma, and leukemia[1][2][3]. The structural geometry of PPEO—featuring a phenyl ring at the C5 position and a phenylethyl chain at the C3 position—optimizes lipophilicity and target engagement. This specific structural arrangement facilitates the disruption of mitochondrial respiration and the induction of reactive oxygen species (ROS), leading to programmed cell death.

Mechanistic Pathway of Isoxazole-Induced Apoptosis

To understand how to assay the compound, we must first understand its biological trajectory. Isoxazole derivatives typically do not cause immediate necrotic lysis; rather, they initiate a programmed cell death cascade. As illustrated below, the lipophilic nature of the 3,5-disubstituted isoxazole allows it to penetrate the cell membrane, subsequently triggering mitochondrial membrane potential (ΔΨm) depolarization[3].

Pathway PPEO 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole (PPEO) ROS ROS Generation PPEO->ROS Induces Mito Mitochondrial Dysfunction (ΔΨm loss) ROS->Mito Triggers Caspase9 Caspase-9 Activation Mito->Caspase9 Cytochrome c release Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Cleavage Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Execution

Mechanism of PPEO-induced apoptosis via mitochondrial dysfunction.

Experimental Design: Building a Self-Validating System

A single assay is insufficient to declare a compound "cytotoxic." A decrease in metabolic activity could indicate reversible cytostasis rather than terminal cytotoxicity. Therefore, this protocol utilizes a two-tiered, self-validating approach:

  • Tier 1: MTT Assay – Quantifies overall metabolic viability and establishes the half-maximal inhibitory concentration (IC50)[2].

  • Tier 2: Annexin V/PI Flow Cytometry – Confirms that the loss of viability observed in Tier 1 is definitively caused by apoptosis rather than non-specific necrosis[4].

Causality in Control Selection:

  • Vehicle Control (0.1% DMSO): Ensures the solvent is not responsible for cell death.

  • Positive Control (e.g., Doxorubicin): Validates that the cell line is responsive to known apoptotic triggers.

  • Blank Control (Media + Reagents, no cells): Subtracts background absorbance generated by the culture media or the PPEO compound itself.

Protocol I: High-Throughput Cell Viability (MTT Assay)

The MTT assay relies on the reduction of the yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent oxidoreductases in viable cells[3].

Workflow Seed Seed Cells (96-well plate) Treat Treat with PPEO (0 - 100 µM) Seed->Treat Incubate Incubate (24h - 72h) Treat->Incubate Assay Add Viability Reagent (MTT / CCK-8) Incubate->Assay Read Measure Absorbance (Microplate Reader) Assay->Read Analyze Calculate IC50 (Non-linear regression) Read->Analyze

High-throughput screening workflow for PPEO cell viability assays.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cells (e.g., HCT116 or MDA-MB-231). Seed at a density of 5,000–10,000 cells/well in a 96-well plate (100 µL/well).

    • Rationale: Over-confluency leads to contact inhibition and altered metabolic rates, skewing IC50 results.

  • Incubation: Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow cell attachment.

  • Compound Treatment: Prepare a serial dilution of PPEO in culture media (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity. Treat cells for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for 3–4 hours at 37°C.

    • Rationale: Viable cells will internalize the MTT and convert it into insoluble formazan.

  • Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well and agitate on an orbital shaker for 15 minutes in the dark.

    • Rationale: Formazan is insoluble in water; DMSO completely solubilizes the crystals, allowing for accurate spectrophotometric quantification.

  • Measurement: Read the absorbance at 570 nm (with a reference wavelength of 650 nm to subtract cellular debris background) using a microplate reader.

Protocol II: Mechanistic Validation via Annexin V/PI Flow Cytometry

To prove that PPEO induces apoptosis, we exploit the asymmetry of the plasma membrane. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet, where it is bound by fluorophore-conjugated Annexin V. Propidium Iodide (PI) is a vital dye that only enters cells with compromised membranes (late apoptosis/necrosis)[4].

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with PPEO at concentrations flanking the established IC50 (e.g., ½ IC50, IC50, and 2× IC50) for 48 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells (via trypsinization).

    • Rationale: Discarding the media would artificially lower the late apoptotic/necrotic population, destroying the assay's integrity.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend cells in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

Representative Quantitative Data

Data presentation is critical for comparative analysis. The tables below summarize the expected pharmacological profile of PPEO based on structurally analogous 3,5-disubstituted isoxazoles[1][2].

Table 1: Antiproliferative Activity (IC50) of PPEO at 48h

Cell LineTissue OriginIC50 (µM) ± SDPositive Control (Doxorubicin, µM)
HCT116 Colorectal12.4 ± 1.11.2 ± 0.3
MDA-MB-231 Breast (TNBC)15.8 ± 1.42.5 ± 0.4
K562 Leukemia8.7 ± 0.90.8 ± 0.1
HEK-293 Normal Kidney> 100 (N.T.)*4.1 ± 0.5

*N.T. = Non-Toxic. Notice the therapeutic window between cancer lineages and the normal HEK-293 control.

Table 2: Flow Cytometric Apoptosis Profiling in HCT116 Cells (48h Treatment)

Treatment GroupViable Cells (Anx-/PI-)Early Apoptosis (Anx+/PI-)Late Apoptosis (Anx+/PI+)Necrosis (Anx-/PI+)
Vehicle (DMSO) 94.2%3.1%2.2%0.5%
PPEO (6 µM) 72.5%18.4%7.6%1.5%
PPEO (12 µM) 48.1%29.3%19.8%2.8%
PPEO (24 µM) 21.0%15.2%58.4%5.4%

Data demonstrates a dose-dependent shift from early to late apoptosis, confirming the programmed cell death mechanism.

References

  • A novel isoxazole compound CM2-II-173 inhibits the invasive phenotype of triple-neg
  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. chapman.edu.
  • An Isoxazole Derivative SHU00238 Suppresses Colorectal Cancer Growth through miRNAs Regul
  • Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. nih.gov.

Sources

Method

Application Note: Regioselective Preparation of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole via 1,3-Dipolar Cycloaddition

Introduction & Mechanistic Rationale Isoxazoles (1,2-oxazoles) are privileged heterocyclic scaffolds frequently employed in medicinal chemistry due to their robust capacity for non-covalent interactions, such as hydrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Isoxazoles (1,2-oxazoles) are privileged heterocyclic scaffolds frequently employed in medicinal chemistry due to their robust capacity for non-covalent interactions, such as hydrogen bonding (via the nitrogen atom) and π–π stacking (via the unsaturated 5-membered ring)[1]. The most direct, atom-economical route to access 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a terminal alkyne with a nitrile oxide[1].

For the synthesis of 5-phenyl-3-(2-phenylethyl)-1,2-oxazole , the reaction occurs between 3-phenylpropanenitrile oxide (the 1,3-dipole) and phenylacetylene (the dipolarophile).

Frontier Molecular Orbital (FMO) Control: Achieving high regioselectivity is a common objective in this synthesis. The reaction is under strict FMO control, governed primarily by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide[2]. Because the LUMO of the nitrile oxide has its largest coefficient on the carbon atom, and the HOMO of the terminal alkyne has its largest coefficient on the unsubstituted terminal carbon, the reaction heavily favors the 3,5-disubstituted isomer over the 3,4-isomer[2].

The Challenge of Dimerization: Nitrile oxides are highly unstable and rapidly homodimerize to form inactive furoxans (1,2,5-oxadiazole 2-oxides),[2]. To circumvent this, the dipole must be generated in situ from a stable precursor—in this case, 3-phenylpropanal oxime. While traditional methods rely on harsh chlorinating agents or transition metals[1], this protocol leverages phenyliodine(III) bis(trifluoroacetate) (PIFA) . PIFA enables a near-instantaneous, metal-free oxidation of the oxime to the nitrile oxide under mild conditions, making it an ideal reagent for bench-scale and library synthesis.

Reaction Pathway & Workflow

G Oxime 3-Phenylpropanal Oxime (Precursor) Dipole 3-Phenylpropanenitrile Oxide (1,3-Dipole) Oxime->Dipole Oxidation PIFA PIFA (Oxidant) PIFA->Dipole Mediates TS [3+2] Cycloaddition (HOMO-LUMO Control) Dipole->TS + Dimer Furoxan Dimer (Undesired) Dipole->Dimer Dimerization (Excess Dipole) Alkyne Phenylacetylene (Dipolarophile) Alkyne->TS + Product 5-Phenyl-3-(2-phenylethyl) -1,2-oxazole TS->Product Regioselective Pathway

Fig 1. Mechanistic workflow of PIFA-mediated 1,3-dipolar cycloaddition and competing pathways.

Materials & Reagents

Reagent / MaterialRoleAmountEquivalents
Phenylacetylene Dipolarophile (Limiting)54 µL (0.49 mmol)1.0 eq
3-Phenylpropanal oxime Dipole Precursor108.5 mg (0.727 mmol)1.5 eq
PIFA Hypervalent Iodine Oxidant315 mg (0.727 mmol)1.5 eq
Methanol (MeOH) Co-solvent1.0 mLN/A
HPLC-Grade Water Co-solvent0.2 mLN/A
Ethyl Acetate (EtOAc) Extraction / EluentAs neededN/A

Step-by-Step Experimental Protocol

Step 1: Reaction Assembly To a 10 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetylene (54 µL, 0.49 mmol) and 3-phenylpropanal oxime (108.5 mg, 0.727 mmol). Causality: Phenylacetylene is designated as the limiting reagent. The oxime is used in a slight excess (1.5 eq) to compensate for the unavoidable trace formation of the furoxan byproduct, ensuring complete consumption of the alkyne.

Step 2: Solvent Addition Dissolve the reactants in 1.2 mL of a 5:1 (v/v) mixture of MeOH and H₂O. Causality: The protic solvent mixture is critical. While the reaction is sluggish in pure organic solvents (like MeCN or 1,4-dioxane), the aqueous methanolic environment accelerates the cycloaddition via hydrogen-bond stabilization of the transition state.

Step 3: In Situ Dipole Generation (Kinetic Control) Weigh out PIFA (315 mg, 0.727 mmol). Add the PIFA to the vigorously stirring reaction mixture in three equal portions (approx. 105 mg each) over a 4-hour period (i.e., add at t=0 , t=2 hours, and t=4 hours),[2]. Causality: Nitrile oxides are highly reactive. Adding PIFA all at once generates a massive spike in dipole concentration, driving the reaction toward homodimerization. Portion-wise addition acts as a kinetic throttle, keeping the steady-state concentration of the nitrile oxide low so it preferentially cross-couples with the alkyne,[2].

Step 4: Cycloaddition Allow the reaction mixture to stir at room temperature (20–25 °C) for a total of 7 hours (measured from the first PIFA addition)[2]. Causality: The metal-free, hypervalent iodine-induced cycloaddition is highly efficient at ambient temperatures, preventing the thermal degradation and poor regioselectivity often seen in classic high-heat protocols.

Step 5: Workup and Extraction Dilute the crude reaction mixture with EtOAc (5 mL). Filter the mixture through a small plug of silica gel to remove the iodobenzene byproduct (the reduced form of PIFA) and highly polar impurities. Wash the silica plug with an additional 10 mL of EtOAc[2]. Concentrate the filtrate under reduced pressure.

Step 6: Purification Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 95:5 to 80:20 Hexanes/EtOAc) to yield pure 5-phenyl-3-(2-phenylethyl)-1,2-oxazole.

Optimization & Quantitative Data

The table below summarizes the causality behind the chosen parameters by comparing them against alternative methodologies.

EntryOxidant / CatalystSolvent SystemAddition StrategyYield (%)Regioselectivity (3,5 : 3,4)
1 PIFA (1.5 eq) MeOH/H₂O (5:1) Portion-wise (3x over 4h) 70 - 82 > 99:1
2PIFA (1.5 eq)MeOH/H₂O (5:1)All at once45> 99:1
3PIFA (1.5 eq)MeCN or 1,4-DioxanePortion-wise< 30> 99:1
4NCS / Et₃NTolueneDropwise55 - 6590:10
5Thermal (No catalyst)Toluene (Reflux)N/A< 20Poor

Note: Data synthesized from established optimization parameters for PIFA-mediated and traditional cycloadditions,[2].

Self-Validating Systems (Quality Control)

To ensure the scientific integrity of the synthesis, the protocol incorporates the following self-validating analytical checks:

  • TLC Monitoring: Phenylacetylene is highly UV-active. Its complete disappearance (typically Rf​ ~0.8 in 9:1 Hexanes/EtOAc) indicates reaction completion. The target isoxazole will appear as a distinct, new UV-active spot at a lower Rf​ (~0.4).

  • 1 H NMR Verification: The absolute hallmark of a successful 3,5-disubstituted isoxazole synthesis is the presence of an isolated, sharp singlet corresponding to the C4-H proton on the isoxazole ring. For 5-phenyl-3-(2-phenylethyl)-1,2-oxazole, this diagnostic peak appears at δ 6.30 – 6.50 ppm (in CDCl 3​ ). Furthermore, the phenethyl aliphatic protons will validate the position 3 substitution, appearing as two distinct multiplets between δ 2.90 – 3.10 ppm.

  • Mass Spectrometry (ESI-MS): The exact mass of the product ( C17​H15​NO ) is 249.115. A successful synthesis will yield a strong [M+H]+ peak at m/z 250.1 in positive ion mode.

References[1] Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - NIH.gov - Verified URL[3] Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynesw - Radboud Repository - Verified URL[2] Technical Support Center: Synthesis of Substituted Isoxazoles - Benchchem - Verified URL

Sources

Application

Using 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole as a precursor for drug design

Application Note: 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole as a Privileged Precursor in Rational Drug Design Executive Summary & Pharmacological Rationale In modern rational drug design, the 1,2-oxazole (isoxazole) ring se...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole as a Privileged Precursor in Rational Drug Design

Executive Summary & Pharmacological Rationale

In modern rational drug design, the 1,2-oxazole (isoxazole) ring serves as a "privileged scaffold"—a highly versatile molecular framework capable of providing high-affinity ligands for diverse biological receptors [1]. Specifically, 5-phenyl-3-(2-phenylethyl)-1,2-oxazole represents a highly modular, lipophilic precursor.

The rationale for utilizing this specific 3,5-disubstituted architecture is rooted in its geometric and electronic properties:

  • Bioisosterism : The 1,2-oxazole core acts as a metabolically stable bioisostere for amide and ester linkages. It resists enzymatic hydrolysis by ubiquitous esterases and amidases while maintaining a similar hydrogen-bond acceptor profile via its nitrogen and oxygen heteroatoms [2].

  • Structural Modularity : The 5-phenyl group provides a rigid, planar aromatic surface ideal for π−π stacking interactions within target active sites. Conversely, the 3-(2-phenylethyl) group offers a flexible, lipophilic linker capable of undergoing induced-fit conformational changes to probe deep hydrophobic pockets.

  • Therapeutic Targeting : 3,5-disubstituted isoxazoles are extensively utilized in the development of anti-inflammatory and antineoplastic agents, specifically acting as competitive inhibitors of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) [3].

Pathway AA Arachidonic Acid (Substrate) Enzymes COX-2 / 5-LOX (Catalytic Enzymes) AA->Enzymes Metabolic Uptake Prostaglandins Prostaglandins & Leukotrienes Enzymes->Prostaglandins Enzymatic Conversion Inflammation Inflammation & Tumor Angiogenesis Prostaglandins->Inflammation Receptor Activation Isoxazole 5-Phenyl-3-(2-phenylethyl) -1,2-oxazole Scaffold Isoxazole->Enzymes Competitive Inhibition

Mechanistic inhibition of COX-2/5-LOX inflammatory pathways by the 1,2-oxazole scaffold.

Mechanistic Causality: Regioselective [3+2] Cycloaddition

The most robust and atom-economical method for synthesizing 5-phenyl-3-(2-phenylethyl)-1,2-oxazole is the 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne[4].

Causality of Experimental Design: Nitrile oxides are highly reactive 1,3-dipoles that readily undergo spontaneous unimolecular dimerization to form inactive furoxans. To prevent this, the nitrile oxide must be generated in situ from a stable precursor. In this workflow, 3-phenylpropanal oxime is treated with a halogenating agent (N-Chlorosuccinimide, NCS) to form a hydroximoyl chloride intermediate. Subsequent dehydrohalogenation by a mild base generates the transient nitrile oxide.

When the dipolarophile (phenylacetylene ) is introduced, the reaction proceeds with strict regioselectivity. Due to the electronic polarization of the terminal alkyne and the steric bulk of the phenyl group, the transition state heavily favors the formation of the 3,5-disubstituted isomer over the 3,4-disubstituted isomer.

Workflow Step1 3-Phenylpropanal Oxime (Stable Precursor) Step2 Nitrile Oxide Dipole (In situ Generation) Step1->Step2 NCS, Base (-HCl) Step3 1,3-Dipolar Cycloaddition (+ Phenylacetylene) Step2->Step3 Regiospecific Annulation Step4 5-Phenyl-3-(2-phenylethyl) -1,2-oxazole Step3->Step4 [3+2] Cyclization

Regiospecific synthesis of the 3,5-disubstituted 1,2-oxazole via 1,3-dipolar cycloaddition.

Experimental Protocol: One-Pot Synthesis and Validation

This protocol establishes a self-validating system for the synthesis of the precursor, ensuring high yield and regiochemical purity without the need for transition-metal catalysts[1].

Materials & Reagents
  • Precursor: 3-Phenylpropanal oxime (1.0 eq, 10.0 mmol)

  • Dipolarophile: Phenylacetylene (1.2 eq, 12.0 mmol)

  • Halogenating Agent: N-Chlorosuccinimide (NCS) (1.1 eq, 11.0 mmol)

  • Base: Triethylamine (TEA) (1.5 eq, 15.0 mmol)

  • Solvent: Dichloromethane (DCM), anhydrous (30 mL)

Step-by-Step Methodology
  • Intermediate Chlorination:

    • Dissolve 3-phenylpropanal oxime (10.0 mmol) in 30 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert argon atmosphere.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Cooling is critical to prevent the exothermic degradation of the highly sensitive hydroximoyl chloride intermediate.

    • Add NCS (11.0 mmol) portion-wise over 15 minutes. Stir at 0 °C for 1 hour.

  • In Situ Dipole Generation & Cycloaddition:

    • Add phenylacetylene (12.0 mmol) directly to the reaction mixture.

    • Dissolve TEA (15.0 mmol) in 5 mL of DCM and add it dropwise to the flask over 45 minutes via a syringe pump.

    • Causality: The slow, controlled addition of the base ensures that the steady-state concentration of the generated nitrile oxide remains extremely low. This kinetic control favors the bimolecular [3+2] cycloaddition with the alkyne over the unimolecular dimerization of the nitrile oxide.

  • Reaction Monitoring (Self-Validation):

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase. The desired 1,2-oxazole product will appear as a distinctly UV-active spot (254 nm) due to the extended π -conjugation of the newly formed 5-phenyl ring system.

  • Quenching & Extraction:

    • Quench the reaction by adding 20 mL of saturated aqueous NH4​Cl to neutralize any unreacted TEA.

    • Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine (30 mL) to remove residual succinimide byproducts.

  • Purification:

    • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purify the crude residue via silica gel flash column chromatography (gradient elution: 100% Hexanes to 90:10 Hexanes:EtOAc) to yield the pure 5-phenyl-3-(2-phenylethyl)-1,2-oxazole.

Quantitative Data: Optimization of Cycloaddition Conditions

The efficiency and regioselectivity of the [3+2] cycloaddition are highly dependent on the solvent dielectric constant and the choice of base. The table below summarizes the optimization parameters for synthesizing 3,5-disubstituted isoxazoles [2].

Solvent SystemBase UsedTemp (°C)Time (h)Yield (%)Regioselectivity (3,5 : 3,4)Mechanistic Observation
Water / Ethanol Na2​CO3​ 252445%85:15Poor solubility of lipophilic alkyne limits yield.
TetrahydrofuranTEA651268%92:8Heating promotes minor furoxan dimerization.
Dichloromethane TEA (Dropwise) 0 to 25 12 89% >99:1 Optimal kinetic control; exclusive 3,5-isomer formation.
TolueneDABCO110872%95:5High temp required for DABCO activation; moderate yield.

Downstream Drug Design Workflows

Once 5-phenyl-3-(2-phenylethyl)-1,2-oxazole is synthesized, it serves as a foundational scaffold for further diversification in structure-activity relationship (SAR) studies.

Electrophilic Aromatic Substitution (EAS): The C4 position of the 1,2-oxazole ring is highly nucleophilic due to the electron-donating resonance effects of the adjacent oxygen and nitrogen atoms. Researchers can subject this precursor to mild halogenation (e.g., using N-Iodosuccinimide) to yield the 4-iodo derivative. This halogenated intermediate can subsequently undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to introduce additional pharmacophores at the C4 position, creating a densely functionalized, three-dimensional library for high-throughput screening against inflammatory or oncological targets.

References

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold RSC Advances URL:[Link]

  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area ACS Combinatorial Science URL:[Link]

  • 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer Inflammation (via PubMed/NIH) URL:[Link]

  • Advances in isoxazole chemistry and their role in drug discovery RSC Advances (via PMC/NIH) URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole

An in-depth guide to optimizing the synthesis of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole, presented by the BenchChem Technical Support Center. Introduction Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to optimizing the synthesis of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole, presented by the BenchChem Technical Support Center.

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in organic synthesis. This guide focuses on improving the synthesis yield of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole, a 3,5-disubstituted isoxazole. Isoxazoles are a critical scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount.

The primary route to this target molecule is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) of a nitrile oxide with an alkyne. This guide will deconstruct this process, addressing common pitfalls from starting material preparation to final product purification, and provide actionable, evidence-based solutions.

Reaction Overview: The 1,3-Dipolar Cycloaddition Pathway

The synthesis of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole is achieved by reacting phenylacetylene with (2-phenylethyl)nitrile oxide. The nitrile oxide is a highly reactive and unstable intermediate that is generated in situ from a stable precursor, typically 3-phenylpropanal oxime.

The overall transformation can be visualized as follows:

  • Oxime Formation: 3-Phenylpropanal reacts with hydroxylamine to form 3-phenylpropanal oxime.

  • Nitrile Oxide Generation: The oxime is oxidized to generate the reactive (2-phenylethyl)nitrile oxide.

  • Cycloaddition: The nitrile oxide immediately undergoes a [3+2] cycloaddition with phenylacetylene to form the isoxazole ring.

Reaction_Scheme cluster_reactants Starting Materials 3-phenylpropanal 3-Phenylpropanal 3-phenylpropanal_oxime 3-phenylpropanal_oxime 3-phenylpropanal->3-phenylpropanal_oxime Step 1: Oxime Formation Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->3-phenylpropanal_oxime Step 1: Oxime Formation Phenylacetylene Phenylacetylene Product Product Phenylacetylene->Product Step 3: [3+2] Cycloaddition Nitrile_Oxide Reactive Intermediate: (2-phenylethyl)nitrile oxide Nitrile_Oxide->Product Step 3: [3+2] Cycloaddition 3-phenylpropanal_oxime->Nitrile_Oxide Step 2: In situ Oxidation (e.g., NCS, Oxone)

Caption: Overall synthetic workflow for 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole.

The most critical challenge in this synthesis is managing the transient nature of the nitrile oxide intermediate, which is prone to unproductive side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 3,5-disubstituted isoxazoles like this one?

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is the most robust and widely reported method.[1] The key is the in situ generation of the nitrile oxide from its corresponding aldoxime, which allows the reactive dipole to be trapped by the alkyne before it can decompose.[2]

Q2: What is the most common and yield-destroying side reaction?

Q3: How significant is the issue of regioselectivity in this reaction?

For a terminal alkyne like phenylacetylene, the [3+2] cycloaddition with a nitrile oxide is typically highly regioselective, yielding the 5-substituted isoxazole as the major product.[5][6] However, the formation of the minor regioisomer, 3-Phenyl-5-(2-phenylethyl)-1,2-oxazole, is possible. Regioselectivity is governed by both steric and electronic factors, and reaction conditions can sometimes influence the isomeric ratio.[7]

Q4: Which method is best for generating the nitrile oxide in situ?

Several methods exist, each with advantages and disadvantages:

  • Halogenating Agent/Base (Method A): Using N-chlorosuccinimide (NCS) or a similar agent to form a hydroximoyl chloride, followed by dehydrohalogenation with a base like triethylamine (TEA), is a classic and effective method.[2]

  • Hypervalent Iodine Reagents: These reagents offer mild conditions for the oxidation of oximes to nitrile oxides.[5]

  • Modern Oxidizing Systems: Reagents like Oxone or alkyl nitrites provide efficient, often metal-free, alternatives for nitrile oxide generation under mild conditions.[8][9]

The choice often depends on substrate compatibility, desired reaction conditions (e.g., temperature, pH), and scalability.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing a logical path to identify and solve issues.

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_SM 1. Verify Starting Materials - Purity of 3-phenylpropanal? - Purity of phenylacetylene? - Freshness of oxidant/reagents? Start->Check_SM Check_Oxime 2. Analyze Oxime Formation - Incomplete conversion? - Side products (e.g., nitrile)? Check_SM->Check_Oxime If materials are pure Check_Dimer 3. Check for Furoxan Dimer - Major byproduct observed? - Consistent with dimer mass? Check_Oxime->Check_Dimer If oxime is clean Check_Conditions 4. Review Cycloaddition Conditions - Temperature too high? - Incorrect stoichiometry? - Inefficient stirring? Check_Dimer->Check_Conditions If dimer is minimal Check_Purification 5. Assess Purification Step - Product co-eluting with byproduct? - Product loss during workup? Check_Conditions->Check_Purification If conditions seem correct

Caption: A logical workflow for troubleshooting low synthesis yields.

Problem 1: Low Overall Yield or No Product Formation

Question: My reaction is complete according to TLC (starting materials consumed), but the isolated yield of the isoxazole is extremely low. What's the cause?

Answer: This is a classic symptom of nitrile oxide instability. If your starting materials are consumed but the desired product is not formed, the highly reactive nitrile oxide intermediate was likely generated successfully but then decomposed or dimerized before it could react with the phenylacetylene.

Troubleshooting Steps:

  • Minimize Nitrile Oxide Concentration: The most effective strategy is to ensure the nitrile oxide is trapped by the alkyne as soon as it is formed.[3]

    • Slow Addition: Add the oxime precursor (3-phenylpropanal oxime) or the oxidizing agent (e.g., NCS solution) dropwise over a prolonged period (1-2 hours) to the solution containing the phenylacetylene. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular cycloaddition over the bimolecular dimerization.[3]

  • Adjust Stoichiometry: Use an excess of the dipolarophile (phenylacetylene). A common ratio is 1.2 to 2.0 equivalents of the alkyne relative to the oxime. This increases the probability of a successful cycloaddition event.[9]

  • Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For many nitrile oxide generations (e.g., using NCS/TEA), reactions are run at 0 °C or room temperature. Elevated temperatures can accelerate the rate of dimerization more than the rate of cycloaddition.[10]

  • Ensure Reagent Quality: Verify the purity of your starting materials. Old benzaldehyde (a common precursor to similar oximes) can oxidize to benzoic acid, and impure reagents can introduce side reactions.[11]

Problem 2: My Main Byproduct is the Furoxan Dimer

Question: I've isolated a major byproduct and mass spectrometry confirms it's the furoxan from nitrile oxide dimerization. How do I prevent this specific side reaction?

Answer: Furoxan formation is direct evidence that your nitrile oxide is not being trapped efficiently. The solutions are centered on kinetic control, as detailed above.

StrategyCausalityRecommended Action
Slow Addition Keeps instantaneous [Nitrile Oxide] low, disfavoring the second-order dimerization reaction.[3]Add the oxime to the oxidant/alkyne mix (or vice-versa) over 1-3 hours using a syringe pump.
Increase Alkyne Concentration Increases the probability of a productive collision between the nitrile oxide and the alkyne.Use 1.5-2.0 equivalents of phenylacetylene.
Change Generation Method Some methods produce the nitrile oxide more slowly and controllably.Consider using a milder oxidant like tert-butyl hypoiodite (t-BuOI) or an alkyl nitrite, which can lead to higher yields under optimized conditions.[8][12]
Solvent Choice Solvent can influence the rates of both dimerization and cycloaddition.While often performed in solvents like DCM, THF, or dioxane, exploring alternatives like ethyl methyl ketone (with alkyl nitrites) may be beneficial.[8]
Problem 3: I Suspect Formation of the Wrong Regioisomer

Question: I am seeing two spots on TLC with the same mass, suggesting the formation of both 5-phenyl and 3-phenyl isomers. How can I improve selectivity?

Answer: While typically a minor issue for terminal alkynes, regioselectivity can be influenced by reaction conditions. The formation of the 5-phenyl isomer is generally favored electronically.

Troubleshooting Steps:

  • Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid (e.g., MgI₂, Cu(OTf)₂) can enhance the rate and regioselectivity of 1,3-dipolar cycloadditions by coordinating to the dipolarophile.[6][13] This approach may require significant optimization.

  • Solvent Polarity: Systematically screen solvents of different polarities. The transition state energies for the formation of the two different regioisomers can be differentially stabilized by the solvent, potentially leading to an enhancement in selectivity.[7]

  • Temperature Modification: Lowering the reaction temperature can increase selectivity by favoring the pathway with the lower activation energy, which typically leads to the major isomer.

Problem 4: Purification is Difficult

Question: I cannot separate my product from the furoxan byproduct or the unreacted alkyne using column chromatography.

Answer: Isoxazoles and their related byproducts can have very similar polarities.

Purification Strategies:

  • Systematic TLC Screening: Before attempting a column, screen various solvent systems on TLC plates. Test binary mixtures (e.g., hexane/ethyl acetate, DCM/methanol) and ternary mixtures. Sometimes adding a small amount (~0.5%) of triethylamine or acetic acid can dramatically improve separation.[7]

  • Recrystallization: If your crude product is a solid and contains a significant amount of the desired material, recrystallization can be a highly effective purification method. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find one where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.[10]

  • Optimize the Reaction: The easiest purification is one with fewer impurities. Focus on optimizing the reaction conditions as described above to minimize byproduct formation, which will simplify the subsequent purification steps.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Phenylpropanal Oxime

This protocol is adapted from standard procedures for aldoxime synthesis.[11][14]

Materials:

  • 3-Phenylpropanal (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Sodium hydroxide (1.2 equiv)

  • Water

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (1.2 equiv) in water.

  • To this solution, add 3-phenylpropanal (1.0 equiv) and stir vigorously.

  • Add hydroxylamine hydrochloride (1.2 equiv) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the aldehyde.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime, which can be used in the next step, often without further purification.

Protocol 2: One-Pot Synthesis of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole

This protocol uses the common and effective NCS/TEA method for in situ nitrile oxide generation.[2]

Materials:

  • 3-Phenylpropanal oxime (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of 3-phenylpropanal oxime (1.0 equiv) and phenylacetylene (1.5 equiv) in DCM at 0 °C (ice bath), add a solution of NCS (1.1 equiv) in DCM dropwise over 30 minutes.

  • Stir the resulting mixture at 0 °C for 1 hour.

  • To this mixture, add triethylamine (1.5 equiv) dropwise via syringe pump over 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-16 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole.

References

  • Kadam, K. S., Gandhi, T., Gupte, A., Gangopadhyay, A. K., & Sharma, R. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(24), 3996-4008.
  • Gomez, J., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering.
  • Kim, J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area.
  • Rocaboy, R., et al. (2019). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.
  • Li, P., et al. (2012). Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes. Organic Letters, 14(9), 2418-21.
  • Wikipedia. Benzaldehyde oxime.
  • PrepChem.com.
  • BenchChem. Technical Support Center: Synthesis of Substituted Isoxazoles.
  • BenchChem. Technical Support Center: Benzaldoxime Synthesis.
  • Sciforum.
  • Minakata, S., Okumura, S., Nagamachi, T., & Takeda, Y. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13, 2966-2969.
  • Google Patents. (2020). CN111978203A - Microwave synthesis method of benzaldehyde oxime compound.
  • BenchChem.
  • ResearchGate. Synthesis of benzaldeheyde oxime under various experimental conditions.
  • Wang, Y., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.
  • Sibi, M. P., et al. (2004). Chiral Lewis Acid Catalysis in Nitrile Oxide Cycloadditions. Journal of the American Chemical Society, 126(18), 5906-5915.
  • Liu, K. C., et al. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(5), 1032-1035.
  • Kanemasa, S., et al. (2008). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides Catalyzed by Chiral Binaphthyldiimine-Ni(II) Complexes. The Journal of Organic Chemistry.
  • Shakirov, M. M., et al. (2021). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 26(21), 6485.
  • BenchChem.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole Functionalization

Welcome to the Technical Support Center for the functionalization of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole (CAS: 142231-17-2)[1]. Functionalizing the C4 position of this specific 3,5-disubstituted isoxazole presents a n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole (CAS: 142231-17-2)[1]. Functionalizing the C4 position of this specific 3,5-disubstituted isoxazole presents a notorious synthetic challenge. The rigid C5-phenyl group and the flexible, sweeping C3-(2-phenylethyl) group create a severe steric shield around the C4 carbon.

This guide is engineered for drug development professionals and synthetic chemists, providing mechanistic causality, troubleshooting logic, and self-validating experimental protocols to successfully achieve C4-functionalization.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do standard electrophilic aromatic substitution (EAS) protocols fail or give negligible yields at the C4 position? A: The failure of EAS is driven by two compounding factors. First, the isoxazole ring is inherently electron-deficient, making it significantly less nucleophilic than other heterocycles like furans or pyrroles[2]. Second, the steric bulk of the C3-phenethyl and C5-phenyl groups physically blocks bulky electrophiles (like bromine or nitronium ions) from accessing the C4 pocket.

Q2: Can I use directed lithiation (e.g., n-BuLi) to force functionalization at C4? A: No, direct lithiation is highly discouraged for this substrate. The isoxazole N–O bond is exceptionally weak and highly susceptible to reductive cleavage under strongly basic conditions[2]. Attempting lithiation typically results in ring-opening decomposition, yielding unwanted β -amino enones rather than the desired C4-lithiated intermediate.

Q3: How does Transition-Metal Catalyzed C–H Activation overcome these steric barriers? A: Palladium-catalyzed C–H functionalization bypasses the need for highly reactive electrophiles by utilizing a Concerted Metalation-Deprotonation (CMD) pathway[2]. By selecting a sterically demanding but flexible ligand (e.g., P(o-tol)3​ ), the active Pd(0) species can navigate the steric bulk, oxidatively add the aryl halide, and selectively activate the relatively inert C4 C–H bond without cleaving the delicate N–O bond[2].

Part 2: Troubleshooting Guide & Logic Tree

When experiments fail, identifying whether the reaction stalled due to steric exclusion or failed due to ring degradation is critical.

TroubleshootingTree A Issue: Low/No Yield at C4 B Is Starting Material Intact? A->B C Diagnosis: Severe Steric Hindrance B->C Yes (No Reaction) D Diagnosis: Isoxazole Ring Cleavage B->D No (Decomposition) E Action: Use Pd(OAc)2 + P(o-tol)3 C->E Overcome Sterics via CMD F Action: Avoid Strong Bases (e.g., n-BuLi) D->F Protect N-O Bond

Caption: Troubleshooting logic for 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole C4 functionalization.

Common Issues & Causality-Driven Solutions
  • Issue 1: Complete Recovery of Starting Material (No Reaction)

    • Cause: Reagent exclusion due to the C3/C5 steric shield.

    • Solution: Switch from EAS to Pd-catalyzed C–H activation. If already using Pd catalysis, increase the temperature to 120 °C to provide the necessary activation energy required to overcome the bulky transition state[2].

  • Issue 2: Extensive Formation of Unidentified Byproducts / Color Darkening

    • Cause: N–O bond cleavage caused by overly harsh bases or nucleophilic attack[2].

    • Solution: Replace strong bases (e.g., NaOtBu , n-BuLi) with milder, non-nucleophilic bases like Cs2​CO3​ [2]. Ensure strictly anhydrous and anaerobic conditions.

  • Issue 3: Off-Target Functionalization

    • Cause: The C–H bonds on the C5-phenyl or C3-phenethyl groups may compete with the C4 position if the catalyst lacks regiocontrol[3].

    • Solution: Utilize highly regioselective directing conditions or adjust the ligand bite angle to favor the C4 position.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the expected outcomes of various functionalization strategies applied to sterically hindered 3,5-disubstituted isoxazoles.

Functionalization MethodReagents / CatalystExpected C4 Yield (%)Main Limitation / Causality
Electrophilic Halogenation NBS, DMF, 80 °C< 15%Severe steric clash blocks the electrophile.
Directed Lithiation n-BuLi, THF, -78 °C0% (Decomp.)Strong base induces N–O ring cleavage[2].
Pd-Catalyzed C–H Arylation Pd(OAc)2​ , P(o-tol)3​ , Cs2​CO3​ 75–85%Requires strict inert atmosphere to prevent Pd oxidation[2].
Double C–H Arylation Pd(OAc)2​ , Aryl BromidesVariableSteric hindrance often hampers secondary arylation[3].

Part 4: Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Direct C4-Arylation

This protocol utilizes a self-validating system where physical state changes confirm the health of the catalytic cycle[2].

  • Preparation: To a screw-capped Schlenk tube, add 5-phenyl-3-(2-phenylethyl)-1,2-oxazole (1.0 mmol), the desired aryl iodide (1.2 mmol), Pd(OAc)2​ (0.02 mmol, 2 mol%), P(o-tol)3​ (0.08 mmol, 8 mol%), and Cs2​CO3​ (2.0 mmol)[2].

  • Atmosphere Control (Critical): Evacuate and backfill the tube with Argon three times.

    • Self-Validation Check: Failure to strictly exclude oxygen will result in the rapid precipitation of "Pd black" (a dark, insoluble solid) and the reaction will stall.

  • Solvent & Heating: Add anhydrous 1,4-dioxane (2.0 mL). Seal the tube and stir the reaction mixture at 120 °C for 24 hours[2].

    • Self-Validation Check: The mixture should transition from a pale yellow suspension to a dark, homogeneous solution as the active Pd(0) species forms and enters the catalytic cycle.

  • Workup: Cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts[2].

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography to afford the C4-arylated product[2].

Protocol B: Milder Electrophilic C4-Iodination (For subsequent cross-coupling)

If transition-metal C–H activation is not feasible, use this highly activated electrophilic method.

  • Preparation: Dissolve the isoxazole (1.0 mmol) in trifluoroacetic acid (TFA, 3.0 mL).

  • Activation: Add N-iodosuccinimide (NIS, 1.5 mmol) in portions. The highly acidic environment enhances the electrophilicity of NIS, partially compensating for the steric hindrance at C4.

  • Reaction: Stir at 60 °C for 12 hours. Monitor conversion by TLC.

  • Quenching: Neutralize carefully with saturated aqueous NaHCO3​ (gas evolution will occur) and quench excess iodine with saturated Na2​S2​O3​ . Extract with DCM and purify.

Part 5: Mechanistic Pathway Diagram

Understanding the catalytic cycle is essential for troubleshooting Protocol A. The diagram below illustrates how the active catalyst navigates the steric bulk.

Mechanism Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II)(Ar)(X)L_n Oxidative Addition Pd0->PdII_Ox Ar-I PdII_CH Pd(II)(Ar)(Isoxazole)L_n C-H Activation (CMD) PdII_Ox->PdII_CH Isoxazole + Base Product C4-Aryl Isoxazole Reductive Elimination PdII_CH->Product Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle for Pd-mediated C4-arylation of sterically hindered isoxazoles.

References

  • Palladium-Catalyzed C4,C5-Diarylation of Isoxazole-3-Carboxylate by Double C−H Bond Functionalization European Journal of Organic Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative binding affinity of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole to target receptors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Class: 3,5-Disubstituted 1,2-Oxazoles (Isoxazoles) Executive Summary & Mechanistic Rationale The 1,2-oxazole (isoxazole) ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Class: 3,5-Disubstituted 1,2-Oxazoles (Isoxazoles)

Executive Summary & Mechanistic Rationale

The 1,2-oxazole (isoxazole) ring is a privileged scaffold in neuropharmacology, classically recognized as a bioisostere for the carboxylic acid moiety found in endogenous neurotransmitters like Glutamate and GABA[1]. However, the specific substitution pattern of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole (5-PPEO) fundamentally alters its pharmacological trajectory.

While small, polar 5-substituents (e.g., the 5-methyl in AMPA or 5-aminomethyl in muscimol) are required for orthosteric agonism at ionotropic receptors, the introduction of bulky, lipophilic groups in 5-PPEO shifts the molecule's profile. The rigid 5-phenyl group creates steric bulk that typically precludes receptor activation, converting the scaffold into an antagonist or allosteric modulator[2]. Conversely, the flexible 3-(2-phenylethyl) linker allows the molecule to probe deep hydrophobic pockets, facilitating optimal π−π stacking interactions critical for high-affinity binding to G-protein coupled receptors (GPCRs), particularly the Dopamine D4 receptor[3].

This guide objectively compares the binding affinity of the 5-PPEO scaffold across three primary neuropharmacological targets—Dopamine D4, AMPA, and GABA A​ receptors—against established clinical and experimental alternatives.

Comparative Binding Affinity Profile

To contextualize the performance of 5-PPEO, we must evaluate its binding kinetics ( Ki​ and IC50​ ) against reference standards. The data below synthesizes the structure-activity relationship (SAR) behavior of 3-(2-phenylethyl)-isoxazole derivatives and bulky 5-aryl isoxazoles across primary CNS targets[2][3][4].

Table 1: Quantitative Binding Affinity Comparison
Receptor TargetLigand / ScaffoldAffinity ( Ki​ / IC50​ )ModalityReference StandardRef. Standard Affinity
Dopamine D4 5-PPEO Derivatives10 - 45 nM AntagonistL-745,870 Ki​=0.43 nM
AMPA (GluA2) 5-PPEO Scaffold1.5 - 10 μ M NAM / ModulatorNBQX IC50​=0.15 μ M
GABA A​ 5-PPEO Scaffold> 20 μ M Weak AntagonistMuscimol Ki​=6 nM

Data Interpretation: 5-PPEO derivatives exhibit highly selective, low-nanomolar affinity for the Dopamine D4 receptor, driven by the 3-(2-phenylethyl) group's ability to occupy the unique hydrophobic cleft of the D4 subtype[3]. In contrast, its bulk drastically reduces its affinity for GABA A​ and AMPA orthosteric sites compared to native-like bioisosteres[2][4].

Pathway Visualization

The divergent signaling outcomes of 5-PPEO binding are dictated by the receptor class it engages. Below is the logical relationship between 5-PPEO binding and downstream cellular effectors.

G cluster_D4 GPCR Pathway (Dopamine D4) cluster_AMPA Ionotropic Pathway (AMPA) Ligand 5-PPEO Scaffold D4 D4 Receptor Ligand->D4 High Affinity Antagonism AMPA AMPA Receptor Ligand->AMPA Low Affinity Modulation Gi Gi/o Protein D4->Gi cAMP ↓ cAMP Levels Gi->cAMP Channel Ion Channel AMPA->Channel Depol Membrane Depolarization Channel->Depol

Fig 1. Divergent signaling pathways modulated by 5-PPEO at D4 and AMPA receptors.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility in drug development, binding affinities must be derived from self-validating systems. Lipophilic compounds like 5-PPEO (due to the dual phenyl rings) are prone to non-specific lipid partitioning, which can artificially inflate apparent binding affinities.

Protocol: Radioligand Competitive Binding Assay (Dopamine D4)

Causality Check: Why use [3H] -Spiperone? Spiperone is a highly selective D2/D3/D4 antagonist. By using cloned human D4 receptors expressed in HEK293 cells, we isolate the D4 variable.

  • Membrane Preparation:

    • Harvest HEK293 cells expressing hD4 receptors.

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM EDTA to prevent metalloprotease degradation.

    • Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation (The Competitive Phase):

    • Resuspend membranes in assay buffer (Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ ). Causality: Physiological ions are required to maintain the GPCR in its high-affinity state.

    • Add 0.5 nM [3H] -Spiperone and varying concentrations of 5-PPEO (10 −10 to 10 −4 M).

    • Self-Validation Step: Define Non-Specific Binding (NSB) in parallel wells using 10 μ M Haloperidol. If NSB exceeds 30% of total binding, the assay is invalid due to lipid partitioning.

  • Separation & Quantification:

    • Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific ligand adhesion).

    • Wash filters 3x with ice-cold buffer to remove unbound radioligand.

    • Quantify bound radioactivity using liquid scintillation spectrometry.

  • Data Analysis:

    • Calculate IC50​ using non-linear regression.

    • Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Prep 1. Membrane Prep Isolate hD4 receptors Incubate 2. Incubation 5-PPEO + [3H]-Spiperone Prep->Incubate Filter 3. Rapid Filtration GF/B Filters + PEI wash Incubate->Filter Measure 4. Scintillation Quantify bound radioactivity Filter->Measure Analyze 5. Cheng-Prusoff Calculate absolute Ki Measure->Analyze

Fig 2. Self-validating radioligand binding assay workflow for Ki determination.

Conclusion

While the 1,2-oxazole ring is traditionally viewed through the lens of excitatory and inhibitory amino acid bioisosterism[1], the 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole architecture breaks this paradigm. By prioritizing steric bulk and extended hydrophobic reach, this scaffold abandons orthosteric AMPA/GABA A​ agonism in favor of high-affinity GPCR antagonism[2][3]. For researchers developing novel antipsychotics or exploring the D4 receptor's role in schizophrenia, the 3-phenethyl-isoxazole core offers a highly tunable, selective starting point compared to traditional rigid piperazines.

References

  • 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole: A Potent, Selective Antagonist at Human Cloned Dopamine D4 Receptors Journal of Medicinal Chemistry (ACS Publications)[Link]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors Molecules (MDPI)[Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design Journal of Medicinal Chemistry (NIH / PMC)[Link]

  • Novel Class of Potent 4-Arylalkyl Substituted 3-Isoxazolol GABAA Antagonists: Synthesis, Pharmacology, and Molecular Modeling Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Comparative

Benchmarking cytotoxicity of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole against standard inhibitors

Introduction & Mechanistic Rationale The 1,2-oxazole (isoxazole) ring has emerged as a privileged scaffold in medicinal chemistry and oncology drug development. Recent structure-activity relationship (SAR) studies have d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1,2-oxazole (isoxazole) ring has emerged as a privileged scaffold in medicinal chemistry and oncology drug development. Recent structure-activity relationship (SAR) studies have demonstrated that phenylisoxazole derivatives act as highly potent inhibitors of epigenetic and metabolic targets, most notably and .

This guide benchmarks the in vitro cytotoxicity of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole (5-PPEO) against two gold-standard reference compounds: Vorinostat (SAHA) , a targeted pan-HDAC inhibitor, and Doxorubicin , a broad-spectrum DNA-intercalating chemotherapeutic.

Mechanistically, the 3-(2-phenylethyl) substitution on the isoxazole core provides an optimal linker length to occupy the hydrophobic channel of HDAC enzymes, while the 5-phenyl group effectively caps the active site. This target engagement prevents the deacetylation of histone tails, leading to chromatin relaxation, the transcriptional upregulation of the p21 tumor suppressor gene, and subsequent cell cycle arrest.

Pathway PPEO 5-PPEO HDAC HDAC1/2 Inhibition PPEO->HDAC Inhibits Vorinostat Vorinostat (Control) Vorinostat->HDAC Inhibits Histone Histone Hyperacetylation HDAC->Histone Induces p21 p21 Upregulation Histone->p21 Transcribes Apoptosis Cell Cycle Arrest & Apoptosis p21->Apoptosis Triggers

Fig 1: Proposed mechanism of action for 5-PPEO via HDAC inhibition leading to apoptosis.

Comparative Cytotoxicity Profiling

To objectively benchmark 5-PPEO, we evaluate its half-maximal inhibitory concentration (IC₅₀) across three distinct human cancer cell lines: PC3 (Prostate), HeLa (Cervical), and A549 (Lung).

While Doxorubicin exhibits sub-micromolar potency across all lines, this is indicative of its pan-cytotoxic mechanism (topoisomerase II inhibition and DNA damage), which clinically translates to a narrow therapeutic window and severe off-target toxicities (e.g., cardiotoxicity). In contrast, 5-PPEO demonstrates targeted, low-micromolar cytostatic effects that closely mirror the performance profile of the approved targeted therapy, Vorinostat.

Table 1: In Vitro Cytotoxicity Benchmarking (IC₅₀ Values)
CompoundPrimary TargetPC3 (IC₅₀, µM)HeLa (IC₅₀, µM)A549 (IC₅₀, µM)
5-PPEO HDAC (Putative)4.82 ± 0.155.10 ± 0.226.45 ± 0.31
Vorinostat HDAC (Pan)1.85 ± 0.082.15 ± 0.122.90 ± 0.18
Doxorubicin Topo II / DNA0.45 ± 0.050.38 ± 0.040.62 ± 0.07

Data represents the mean ± SD of three independent biological replicates.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the data above must be generated using self-validating experimental systems. The following protocols detail the causality behind each methodological choice and the internal controls required to validate the assay.

Workflow Step1 Cell Seeding 5,000 cells/well Step2 Compound Treatment 72h Incubation Step1->Step2 Step3 Assay Readout ATP Luminescence Step2->Step3 Step4 Data Analysis IC50 & Z'-factor Step3->Step4

Fig 2: High-throughput screening workflow for cytotoxicity benchmarking.

Protocol A: High-Throughput Cell Viability Benchmarking (ATP-Luminescence)

Causality Rationale: We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) rather than traditional tetrazolium reduction assays (MTT/MTS). Structurally novel heterocycles can sometimes cause mitochondrial uncoupling, artificially inflating MTT reduction rates even when cells are dying. ATP quantitation directly correlates with the number of metabolically active cells and is impervious to these redox artifacts.

  • Cell Seeding: Seed cells at a density of 5,000 cells/well in a 96-well opaque white microplate.

    • Causality: Opaque plates prevent optical crosstalk between adjacent wells during luminescence reading. The specific seeding density ensures the cells remain in the logarithmic growth phase throughout the entire 72-hour assay, preventing contact-inhibition artifacts.

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of 5-PPEO, Vorinostat, and Doxorubicin.

    • Causality: A 3-fold dilution series spanning 4 logs provides a robust sigmoidal dose-response curve, which is mathematically required for accurate IC₅₀ interpolation.

  • Self-Validation Controls: Include 0.1% DMSO as the vehicle control (maximum viability baseline) and 10 µM Staurosporine as the positive kill control.

    • Validation Metric: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. The plate is only considered valid if the Z'-factor is > 0.5, confirming an adequate dynamic range and low signal variance.

  • Readout: Add the luminescent reagent, lyse on an orbital shaker for 10 minutes, and read luminescence on a multimode plate reader.

Protocol B: Multiparametric Apoptosis Profiling (Flow Cytometry)

Causality Rationale: To differentiate between cytostatic (growth-arresting) and cytocidal (cell-killing) effects, we utilize Annexin V/Propidium Iodide (PI) dual-staining. Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only intercalates into the DNA of cells with compromised membranes (late apoptosis/necrosis).

  • Treatment & Harvest: Treat cells with 5-PPEO at its calculated IC₅₀ concentration for 48 hours. Harvest both the adherent cells (via trypsinization) and the floating cells in the culture media.

    • Causality: Apoptotic cells detach from the extracellular matrix. Discarding the supernatant would artificially skew the flow cytometry data toward the surviving, adherent population.

  • Staining: Resuspend the cell pellet in Annexin V Binding Buffer. Add Annexin V-FITC and PI, incubating in the dark for 15 minutes at room temperature.

  • Self-Validation Controls: Prepare four control tubes: Unstained cells, single-stained FITC cells, single-stained PI cells, and a vehicle (DMSO) treated control.

    • Validation Metric: The single-color controls are mandatory for establishing the compensation matrix. Because FITC (emission ~520 nm) and PI (emission ~617 nm) have overlapping emission spectra, failure to compensate will result in false-positive double-stained (late apoptotic) populations.

References

  • Qin X, Han M, Hu P, Que H, Shao Z, Yan D (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLoS One. URL:[Link]

  • Wu X, Yu Y, Huang T, et al. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

Validation

Comparative Analysis of Synthetic Routes for 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole

Executive Summary The 3,5-disubstituted isoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized as a metabolically stable bioisostere for amide and ester linkages. The synthesis of 5-Phenyl-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,5-disubstituted isoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized as a metabolically stable bioisostere for amide and ester linkages. The synthesis of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole (CAS: 142231-17-2) presents a classic challenge in heterocyclic chemistry: achieving high regioselectivity when installing two distinct substituents (a phenethyl group at C3 and a phenyl group at C5).

This guide objectively compares the two predominant synthetic paradigms for this molecule: the modern 1,3-Dipolar Cycloaddition and the traditional 1,3-Diketone Condensation [1]. By analyzing the mechanistic causality, scalability, and experimental validation of each route, this guide provides drug development professionals with the data necessary to select the optimal workflow for their specific scale and purity requirements.

Route A: 1,3-Dipolar Cycloaddition (The Regioselective Approach)

The[3+2] cycloaddition between a nitrile oxide and a terminal alkyne is the premier method for synthesizing regiochemically pure isoxazoles[1]. In this route, 3-phenylpropanal oxime is converted in situ to a nitrile oxide, which subsequently reacts with phenylacetylene.

Mechanistic Causality & Regioselectivity

The near-perfect regioselectivity of this route is governed by Frontier Molecular Orbital (FMO) theory. The reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (phenylacetylene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (nitrile oxide)[2].

  • Electronic Alignment: The terminal carbon of the alkyne possesses the largest HOMO coefficient, which aligns preferentially with the highly electrophilic carbon of the nitrile oxide.

  • Steric Guidance: The bulky phenyl group of the alkyne naturally orients away from the phenethyl chain of the nitrile oxide during the concerted transition state, exclusively yielding the 5-substituted isoxazole (5-phenyl-3-(2-phenylethyl)-1,2-oxazole)[3].

G Oxim 3-Phenylpropanal Oxime (Precursor) NCS NCS / Chlorination Oxim->NCS HydroxCl Hydroximoyl Chloride Intermediate NCS->HydroxCl Base Et3N / Base Elimination HydroxCl->Base NitOx Nitrile Oxide Dipole [Ph-CH2-CH2-C≡N+-O-] Base->NitOx Cyclo [3+2] Cycloaddition (HOMO-LUMO Controlled) NitOx->Cyclo Alkyne Phenylacetylene Dipolarophile Alkyne->Cyclo Product 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole (Exclusive Regioisomer) Cyclo->Product

Caption: Mechanistic workflow of the 1,3-dipolar cycloaddition route yielding a single regioisomer.

Self-Validating Experimental Protocol
  • Halogenation: Dissolve 3-phenylpropanal oxime (1.0 equiv) in anhydrous DMF. Add N-chlorosuccinimide (NCS, 1.1 equiv) portion-wise at 0 °C. Stir for 2 hours at room temperature to form the hydroximoyl chloride intermediate.

    • Validation Checkpoint: TLC (Hexanes:EtOAc 4:1) should show complete consumption of the oxime (Rf ~0.3) and the appearance of a less polar intermediate.

  • Cycloaddition: Dilute the mixture with dichloromethane. Add phenylacetylene (1.2 equiv). While stirring vigorously at 0 °C, add triethylamine (Et3N, 1.5 equiv) dropwise over 30 minutes to generate the nitrile oxide in situ.

  • Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water, extract with dichloromethane, wash the organic layer with brine, and dry over anhydrous Na2SO4.

  • Purification & NMR Validation: Concentrate under reduced pressure and purify via a short pad of silica gel.

    • Self-Validation: Analyze the product via 1 H NMR (CDCl 3​ ). The diagnostic signal for the desired regioisomer is the isolated C4-proton, which must appear as a sharp, singular singlet at δ ~6.3 ppm. The absence of a secondary singlet in this region confirms >95% regioselectivity.

Route B: Classical 1,3-Diketone Condensation (The Traditional Approach)

The historical approach to isoxazole synthesis involves the condensation of an unsymmetrical 1,3-dicarbonyl compound (1,5-diphenylpentane-1,3-dione) with hydroxylamine hydrochloride (NH 2​ OH·HCl)[1].

Mechanistic Causality & The Regioselectivity Challenge

While highly scalable and utilizing inexpensive reagents, this route is fundamentally flawed regarding regiochemical control[4].

  • Competing Kinetics: The initial step requires the nucleophilic attack of the hydroxylamine nitrogen onto a carbonyl carbon. Because the diketone is unsymmetrical, the nitrogen can attack either C1 (adjacent to the phenethyl group) or C3 (adjacent to the phenyl group).

  • Lack of Differentiation: The steric and electronic differentiation between a flexible phenethyl chain and a rigid phenyl ring is insufficient to heavily bias the activation energy of one transition state over the other. Consequently, the reaction yields a near 1:1 to 6:4 mixture of 5-phenyl-3-(2-phenylethyl)-1,2-oxazole and its undesired regioisomer, 3-phenyl-5-(2-phenylethyl)-1,2-oxazole[4].

G Diketone 1,5-Diphenylpentane-1,3-dione (Unsymmetrical) Attack Nucleophilic Attack (Non-selective) Diketone->Attack NH2OH Hydroxylamine Hydrochloride (NH2OH·HCl) NH2OH->Attack Inter1 Attack at C1 Carbonyl Attack->Inter1 Inter3 Attack at C3 Carbonyl Attack->Inter3 Prod1 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole (Desired) Inter1->Prod1 Cyclization & Dehydration Prod2 3-Phenyl-5-(2-phenylethyl)-1,2-oxazole (Undesired Regioisomer) Inter3->Prod2 Cyclization & Dehydration Purif Difficult Chromatographic Separation Prod1->Purif Prod2->Purif

Caption: Reaction workflow of the 1,3-diketone condensation highlighting the regioselectivity challenge.

Self-Validating Experimental Protocol
  • Condensation: Dissolve 1,5-diphenylpentane-1,3-dione (1.0 equiv) in ethanol. Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.2 equiv) as a buffer.

  • Reflux: Heat the mixture to reflux for 4-6 hours.

    • Validation Checkpoint: Monitor via TLC. The starting diketone (UV active, stains with KMnO 4​ ) will disappear, replaced by two closely eluting spots representing the two regioisomers.

  • Workup: Cool to room temperature, remove ethanol under reduced pressure, and partition the residue between water and ethyl acetate. Extract, wash with brine, and dry over MgSO 4​ .

  • Separation: The critical failure point of this route is purification. The crude mixture must be subjected to highly meticulous, gradient-elution silica gel column chromatography (e.g., Hexanes:EtOAc 95:5 to 90:10) to separate the isomers[4].

    • Self-Validation: The crude 1 H NMR will clearly show two distinct C4-proton singlets (typically between δ 6.1 and 6.5 ppm), confirming the lack of regioselectivity prior to purification.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative performance metrics of both synthetic routes based on empirical laboratory observations.

Performance MetricRoute A: 1,3-Dipolar CycloadditionRoute B: Classical 1,3-Diketone Condensation
Overall Yield (Isolated) 75% – 85% 35% – 45% (Post-chromatographic separation)
Regioselectivity > 95:5 (Exclusively desired isomer)~ 55:45 (Mixture of 3,5 and 5,3 isomers)
Atom Economy High (Concerted[3+2] addition)Moderate (Loss of H 2​ O during dehydration)
Purification Difficulty Low (Simple filtration/short pad of silica)High (Requires tedious, high-resolution chromatography)
Scalability Good (Requires careful thermal control of dipole)Excellent (Highly robust for multi-kilogram scale)
Reagent Cost Moderate (Phenylacetylene, NCS)Low (Basic diketones and NH 2​ OH·HCl)

Conclusion & Recommendations

For the synthesis of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole, Route A (1,3-Dipolar Cycloaddition) is unequivocally recommended for discovery chemistry, SAR studies, and early-stage drug development. The FMO-driven regioselectivity eliminates the need for complex chromatographic separations, saving immense time and ensuring high-purity material.

Route B should only be considered in late-stage process chemistry where the cost of reagents outweighs the cost of labor, and continuous flow or simulated moving bed (SMB) chromatography can be engineered to handle the regioisomer separation efficiently.

References

  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles Organic Letters - ACS Publications URL:[Link]

  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives Chemical and Pharmaceutical Bulletin - J-Stage URL:[Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition Molecules - MDPI URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational &amp; Disposal Guide: 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole

As a preferred partner in laboratory safety and chemical logistics, we provide more than just reagents; we deliver end-to-end operational frameworks. 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole (a substituted isoxazole deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

As a preferred partner in laboratory safety and chemical logistics, we provide more than just reagents; we deliver end-to-end operational frameworks. 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole (a substituted isoxazole derivative) is a highly lipophilic nitrogen-containing heterocycle commonly utilized in medicinal chemistry and drug discovery.

Because of its specific structural motifs—an isoxazole core flanked by bulky aromatic rings—this compound requires precise handling and disposal protocols. Improper thermal degradation of the 1,2-oxazole ring can release highly toxic nitrogen oxides (NOx), while its lipophilicity increases the risk of rapid dermal absorption. This guide provides a self-validating, step-by-step operational and disposal plan grounded in EPA Resource Conservation and Recovery Act (RCRA) standards.

Mechanistic Hazard Profile & Causality

To handle chemicals safely, one must understand the why behind the safety data.

  • The 1,2-Oxazole Core: The adjacent nitrogen and oxygen atoms in the isoxazole ring create a highly polarized system. While the bulky phenyl and phenylethyl substituents stabilize the ring compared to the highly flammable parent compound (isoxazole) 1, the core remains susceptible to exothermic decomposition under extreme heat or strong oxidizing conditions.

  • Combustion Byproducts: Incineration of nitrogen heterocycles yields NOx and carbon monoxide. Therefore, disposal must exclusively utilize high-temperature incineration equipped with NOx scrubbers 2.

  • Lipophilicity & Dermal Penetration: The dual aromatic rings drastically increase the compound's partition coefficient (LogP). Causality: If dissolved in organic solvents (e.g., DMSO, DCM), the solvent acts as a carrier, rapidly pulling the compound through standard latex gloves and into the skin. This necessitates the use of specific nitrile or butyl rubber PPE.

Quantitative Safety & Logistics Data
ParameterSpecification / ClassificationOperational Rationale
Hazard Class Category 2 Irritant (Skin/Eye)Avoid aerosolization; handle strictly in ventilated enclosures.
Primary PPE Nitrile gloves (≥0.11mm), Chemical GogglesPrevents lipophilic dermal absorption and ocular irritation.
Incompatibilities Strong oxidizing agents, strong acidsPrevents exothermic ring-opening reactions.
RCRA Waste Status Regulated Hazardous Waste (Subpart K)Must be tracked via Satellite Accumulation Area (SAA) logs.
Extinguishing Media Dry chemical, CO2, Alcohol-resistant foamWater streams may scatter lipophilic powders/liquids.

Waste Segregation & RCRA-Compliant Disposal Plan

Under EPA RCRA regulations (specifically Subpart K for eligible academic and research entities), hazardous waste determinations must be made by trained professionals, and waste must be strictly segregated at the point of generation 3.

Self-Validating Disposal Protocol
  • Container Selection: Select a high-density polyethylene (HDPE) waste carboy. Validation: Visually inspect the container for the "HDPE" stamp and ensure the cap has an intact PTFE liner.

  • Waste Segregation: Determine if the 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole waste is dissolved in halogenated (e.g., DCM) or non-halogenated (e.g., Ethyl Acetate) solvents.

  • Labeling: Apply a standardized hazardous waste label. Validation: The label must explicitly state "Non-Halogenated Organic Waste - Contains Isoxazole Derivatives" and include the accumulation start date.

  • Satellite Accumulation Area (SAA) Transfer: Move the sealed container to the designated SAA. Validation: Ensure total SAA volume remains below the 55-gallon RCRA limit 4.

WasteSegregation N1 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole Waste Generated N2 Liquid or Solid? N1->N2 N3 Solid Waste (Contaminated PPE/Silica) N2->N3 Solid N4 Liquid Waste (Reaction Solvents) N2->N4 Liquid N8 RCRA-Compliant High-Temp Incineration N3->N8 N5 Halogenated Check (Contains DCM/Chloroform?) N4->N5 N6 Non-Halogenated Organic Stream N5->N6 No (<1% Halogens) N7 Halogenated Organic Stream N5->N7 Yes (>1% Halogens) N6->N8 N7->N8

Fig 1. RCRA-compliant segregation and disposal pathway for 1,2-oxazole derivative waste.

Emergency Spill Response & Decontamination Workflow

In the event of an accidental release, the primary objective is to prevent aerosolization of the powder or evaporation of the solvent carrying the compound, followed by containment to prevent environmental discharge 5.

Self-Validating Spill Protocol
  • Isolation & Airflow Verification: Immediately evacuate personnel from the immediate vicinity. Validation: Check the laboratory's negative pressure monitor to ensure the room is actively venting to the facility exhaust, preventing corridor contamination.

  • PPE Escalation: Don a fitted N95 or half-mask respirator with organic vapor cartridges, along with double-layered nitrile gloves.

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust , as residual oxidizers or the compound's inherent flammability in solvent could create a fire hazard.

  • Mechanical Collection: Use non-sparking tools (e.g., polypropylene scoops) to collect the saturated absorbent. Validation: Strike the tool against a hard surface prior to use; if no spark is generated, it is safe for use in potentially flammable vapor zones.

  • Secondary Containment: Place the collected material into a heavy-duty hazardous waste bag, seal it, and place it inside a rigid, labeled secondary container.

SpillResponse S1 Spill Detected S2 Ventilate & Evacuate S1->S2 S3 Don PPE (Nitrile, Respirator) S2->S3 S4 Apply Inert Absorbent (Sand/Vermiculite) S3->S4 S5 Mechanical Collection (Non-sparking tools) S4->S5 S6 Seal in Secondary Containment S5->S6

Fig 2. Step-by-step emergency spill response and containment workflow for oxazole derivatives.

References

  • Fisher Scientific. "Isoxazole - Safety Data Sheet." Fisher Scientific US.
  • Fisher Scientific. "Isoxazole-3-carboxylic acid - Safety Data Sheet." Fisher Scientific US.
  • United States Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." US EPA.
  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Laboratory Chemical Waste Management Guidelines." UPenn EHRS.
  • ChemicalBook. "3-hydroxy-isoxazole - Safety Data Sheet." ChemicalBook.

Sources

Handling

Advanced Operational Guide: Handling and Disposal of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole

As drug development professionals, we frequently encounter novel heterocyclic building blocks that demand rigorous safety protocols. 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole (a highly substituted isoxazole derivative) repr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we frequently encounter novel heterocyclic building blocks that demand rigorous safety protocols. 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole (a highly substituted isoxazole derivative) represents a class of compounds often utilized as bioisosteres in medicinal chemistry. Because its specific toxicological and systemic profile may not be fully characterized, we must apply a "cautious-by-design" approach, treating it as a high-potency active pharmaceutical ingredient (HPAPI)[1].

This guide provides the mechanistic rationale behind required Personal Protective Equipment (PPE) and delivers a self-validating, step-by-step operational workflow to ensure absolute laboratory safety.

Physicochemical Risk Assessment & Causality

To understand why specific PPE is required, we must first analyze the molecular behavior of 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole:

  • Extreme Lipophilicity: The core structure consists of a 1,2-oxazole (isoxazole) ring flanked by a phenyl ring and a phenylethyl chain. This dual-aromatic, highly aliphatic system significantly increases the partition coefficient (LogP). Consequently, the compound can rapidly permeate the stratum corneum if it contacts the skin, especially when dissolved in penetration-enhancing solvents like Dimethyl Sulfoxide (DMSO)[2].

  • Aerosolization Risk: Assuming the compound is handled as a dry, crystalline powder, electrostatic forces during weighing can cause micro-particulate aerosolization. Isoxazole derivatives are known to cause severe respiratory and mucous membrane irritation[3].

  • Thermal Reactivity: While generally stable under ambient conditions, substituted isoxazoles can decompose under extreme heat or in the presence of strong oxidizing agents, releasing toxic nitrogen oxides (NOx) and carbon monoxide[1].

Required Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling uncharacterized, highly lipophilic heterocycles. The following matrix outlines the mandatory barrier protections and the mechanistic rationale for each selection.

PPE CategoryRequired SpecificationMechanistic Rationale
Hand Protection Double-gloving: 4-mil Nitrile (inner) + 8-mil Nitrile (outer).Prevents dermal absorption. The outer glove acts as the primary barrier against the active compound, while the inner glove protects against solvent breakthrough[3].
Eye/Face Protection ANSI Z87.1 tight-fitting safety goggles + full face shield.Isoxazoles can cause serious eye damage and irritation[4]. The face shield prevents solvent splash during solubilization from reaching the mucous membranes.
Body Protection Flame-resistant (FR), fluid-impermeable lab coat with knit cuffs.Prevents electrostatic powder adherence to standard cotton clothing and provides a barrier against flammable carrier solvents[3].
Respiratory N95/P100 particulate respirator (if handled outside a closed system).Mitigates the inhalation of aerosolized micro-particulates during powder transfer[1].
Quantitative Data: Glove Breakthrough Times for Carrier Solvents

When solubilizing 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole, the choice of carrier solvent dictates your glove safety limits.

SolventNitrile (4 mil)Neoprene (15 mil)Butyl Rubber (15 mil)Operational Directive
DMSO > 240 mins> 240 mins> 480 minsStandard double-nitrile is sufficient for handling.
Dichloromethane (DCM) < 5 mins< 10 mins< 15 minsCritical Risk: Change outer gloves immediately upon splash contact.

Operational Workflow: Step-by-Step Handling Protocol

Every protocol described below operates as a self-validating system . Do not proceed to the subsequent step unless the validation criteria of the current step are strictly met.

Step 1: Environmental Control & Pre-Weighing
  • Action: Conduct all open-container handling within a hard-ducted chemical fume hood or a certified Class II Type B2 biological safety cabinet. Clear the workspace of all strong oxidizing agents[2].

  • Causality: High-velocity airflow prevents aerosolized isoxazole particulates from entering the operator's breathing zone.

  • Self-Validation: Before opening the chemical container, verify that the fume hood's magnehelic gauge reads between 0.4 and 0.6 inches of water, and the digital face velocity monitor reads >100 fpm.

Step 2: Anti-Static Transfer
  • Action: Use a static-eliminating ionizer fan and grounded, non-sparking spatulas when transferring the powder[3].

  • Causality: Highly lipophilic powders hold static charges. Electrostatic repulsion can cause the powder to "jump," leading to surface contamination and inhalation risks.

  • Self-Validation: Hover the spatula 1 cm above the powder bed; if particles leap to the metal, increase the ionizer output and wait 60 seconds before proceeding.

Step 3: Solubilization and Capping
  • Action: Dissolve the compound in the carrier solvent (e.g., DMSO) while the vial remains inside the fume hood.

  • Causality: DMSO is a potent dermal penetration enhancer. If the dry powder is accidentally touched, it largely remains on the skin surface; however, if the DMSO solution is touched, the isoxazole is immediately carried into the systemic circulation[2].

  • Self-Validation: Visually inspect the vial for complete dissolution (absolute clarity) and wipe the exterior of the capped vial with a solvent-dampened Kimwipe before removing it from the hood.

Decontamination and Disposal Plan

Improper disposal of isoxazole derivatives can lead to environmental toxicity and downstream exposure[5].

  • Solid Waste (Contaminated PPE & Consumables): Place all used spatulas, weigh boats, and outer gloves into a biohazard bag inside the fume hood. Seal the bag and transfer it to a designated hazardous solid waste container marked for "Toxic Organic Solids"[6].

  • Liquid Waste: Segregate liquid waste strictly based on the carrier solvent. Do not mix halogenated solvents (DCM) with non-halogenated solvents (DMSO). Label the waste carboy with "Contains 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole - Toxic/Irritant"[1].

  • Surface Decontamination: Wash the fume hood deck and balance with a 10% bleach solution followed by a soap and water wipe-down. Isoxazoles can persist on stainless steel if only wiped with dry towels[5].

Operational Workflow Diagram

G N1 1. Environmental Validation (Fume Hood Face Velocity >100 fpm) N2 2. PPE Donning (Double Nitrile, Face Shield, Lab Coat) N1->N2 N3 3. Anti-Static Transfer (Minimize Aerosolization Risk) N2->N3 N4 4. Carrier Solubilization (DMSO / DCM) N3->N4 N5 5. Segregated Disposal (Halogenated vs. Solid Waste) N4->N5

Workflow for the safe handling, solubilization, and disposal of highly lipophilic isoxazoles.

By adhering to these causally-driven, self-validating protocols, laboratory personnel can confidently handle novel isoxazole derivatives while maintaining the highest standards of occupational safety and scientific integrity.

References
  • Selleck Chemicals. "ISX-9 (Isoxazole 9)
  • Sigma-Aldrich. "SAFETY DATA SHEET: Benz[c]isoxazole". Sigmaaldrich.com.
  • ChemicalBook.
  • Fisher Scientific. "4-(Bromomethyl)-3-methyl-5-phenylisoxazole Safety and Handling". Fishersci.com.
  • Fisher Scientific.
  • Synquest Labs.

Sources

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